(6-Bromo-2,4-dimethylpyridin-3-yl)boronic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(6-bromo-2,4-dimethylpyridin-3-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BBrNO2/c1-4-3-6(9)10-5(2)7(4)8(11)12/h3,11-12H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXXITYQLWOMIEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(N=C(C=C1C)Br)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BBrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50660633 | |
| Record name | (6-Bromo-2,4-dimethylpyridin-3-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50660633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.87 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1072944-23-0 | |
| Record name | B-(6-Bromo-2,4-dimethyl-3-pyridinyl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1072944-23-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (6-Bromo-2,4-dimethylpyridin-3-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50660633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
(6-Bromo-2,4-dimethylpyridin-3-yl)boronic acid: A Comprehensive Technical Guide for Advanced Research
Introduction
(6-Bromo-2,4-dimethylpyridin-3-yl)boronic acid is a specialized heterocyclic organoboron compound that has emerged as a significant building block in modern synthetic chemistry. Its unique structural features, combining a pyridine core with a reactive boronic acid moiety and specific halogenation, make it a valuable reagent for the construction of complex molecular architectures. This guide provides an in-depth exploration of its chemical properties, synthesis, and applications, with a particular focus on its role in palladium-catalyzed cross-coupling reactions, a cornerstone of contemporary drug discovery and materials science. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of this versatile reagent.
Core Compound Specifications
A precise understanding of the physicochemical properties of this compound is fundamental for its effective application in synthesis. These properties dictate the reaction conditions, purification strategies, and overall success of a synthetic campaign.
| Property | Value | Source |
| Molecular Weight | 229.87 g/mol | [1] |
| Molecular Formula | C7H9BBrNO2 | [1][2][3] |
| CAS Number | 1072944-23-0 | [1][2][4] |
| Appearance | White to pale cream powder | [2] |
| Melting Point | ~145°C (decomposition) | [1] |
| Purity | Typically ≥95% (HPLC) | [1][2][3] |
Synthesis and Mechanism
The synthesis of aryl and heteroaryl boronic acids is a well-established field, yet the preparation of specifically substituted pyridyl boronic acids like this compound requires careful consideration of the starting materials and reaction conditions.
General Synthetic Approach
While the specific proprietary synthesis of this compound by commercial suppliers is not detailed, the general and most common method for preparing aryl boronic acids involves the reaction of an organometallic intermediate (derived from an aryl halide) with a trialkyl borate, followed by acidic hydrolysis.[5]
The logical synthetic pathway for this compound would likely start from 2,6-dibromo-4-methylpyridine. A selective metal-halogen exchange, followed by borylation, would yield the desired product.
Caption: A plausible synthetic route to this compound.
Mechanistic Considerations for Synthesis
The key to this synthesis is the regioselective formation of the organometallic species. The bromine at the 6-position of a pyridine ring is generally more susceptible to metal-halogen exchange than a bromine at the 3-position. This difference in reactivity allows for the selective formation of the desired intermediate. The subsequent reaction with a trialkyl borate, such as trimethyl borate or triisopropyl borate, forms a boronate ester. This ester is then hydrolyzed under acidic conditions to yield the final boronic acid.[5]
The Suzuki-Miyaura Coupling: A Premier Application
The paramount application of this compound is in the Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning reaction is one of the most powerful and versatile methods for the formation of carbon-carbon bonds, particularly for creating biaryl and heteroaryl-aryl structures.[6]
The Catalytic Cycle
The Suzuki-Miyaura reaction proceeds through a well-defined catalytic cycle involving a palladium catalyst. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst reacts with an aryl or vinyl halide (the coupling partner for our boronic acid) to form a Pd(II) intermediate.
-
Transmetalation: The organoboron compound (in this case, this compound) transfers its organic group to the palladium center. This step is typically facilitated by a base.
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final product, regenerating the Pd(0) catalyst.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: A General Procedure for Suzuki-Miyaura Coupling
This protocol provides a general framework for the coupling of this compound with an aryl halide. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide or iodide)
-
Palladium catalyst (e.g., Pd(PPh3)4, Pd(dppf)Cl2)
-
Base (e.g., K2CO3, Cs2CO3, K3PO4)
-
Solvent (e.g., dioxane/water, toluene/water, DME)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask, add this compound (1.2 equivalents), the aryl halide (1.0 equivalent), and the base (2.0-3.0 equivalents).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas for 10-15 minutes.
-
Catalyst and Solvent Addition: Add the palladium catalyst (1-5 mol%) and the solvent system under a positive pressure of the inert gas.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110°C) and stir until the reaction is complete, as monitored by TLC or LC-MS.
-
Workup: Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Workflow for Suzuki Coupling
Caption: A step-by-step workflow for a typical Suzuki-Miyaura coupling experiment.
Handling, Storage, and Safety
Proper handling and storage of this compound are crucial for maintaining its integrity and ensuring laboratory safety.
-
Storage: This compound should be stored in a tightly sealed container in a cool, dry place, away from moisture and oxidizing agents. Refrigeration (2-8°C) is often recommended.[7]
-
Handling: Use personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, when handling this chemical. Work in a well-ventilated area or a fume hood to avoid inhalation of dust.
Conclusion
This compound is a highly valuable and versatile building block in organic synthesis. Its utility, particularly in the robust and reliable Suzuki-Miyaura cross-coupling reaction, allows for the efficient construction of complex molecules that are of significant interest in medicinal chemistry and materials science. A thorough understanding of its properties, synthetic origins, and reactivity is essential for any researcher aiming to incorporate this powerful tool into their synthetic strategies.
References
- 1. 6-Bromo-2,4-dimethylpyridine-3-boronic acid, 95% 250 mg | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fi]
- 2. H27460.03 [thermofisher.com]
- 3. H27460.MD [thermofisher.com]
- 4. 1072944-23-0|this compound|BLD Pharm [bldpharm.com]
- 5. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 6-Bromo-3-pyridinylboronic acid = 95 223463-14-7 [sigmaaldrich.com]
An In-depth Technical Guide to (6-Bromo-2,4-dimethylpyridin-3-yl)boronic acid: Structure, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Building Block in Modern Chemistry
(6-Bromo-2,4-dimethylpyridin-3-yl)boronic acid, a substituted pyridinylboronic acid, has emerged as a crucial reagent in synthetic chemistry, particularly in the realm of drug discovery and materials science. Its unique structural features—a bromine atom and a boronic acid group on a dimethyl-substituted pyridine ring—offer multiple reaction sites, making it a highly versatile building block for constructing complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, a detailed exploration of its synthesis, and an in-depth look at its applications, with a focus on the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. Boronic acids are generally regarded as non-toxic and easy to handle, which makes them valuable in the synthesis of pharmaceuticals.[1]
Physicochemical Properties and Structural Data
Understanding the fundamental properties of this compound is essential for its effective use in synthesis. The table below summarizes its key identifiers and physical characteristics.
| Property | Value | Source |
| CAS Number | 1072944-23-0 | [2] |
| Molecular Formula | C₇H₉BBrNO₂ | [2] |
| Molecular Weight | 229.87 g/mol | [3] |
| IUPAC Name | This compound | [2] |
| Appearance | White to pale cream powder | [2] |
| Melting Point | ~145°C (decomposition) | [3] |
| Purity | ≥94.0% (HPLC) | [2] |
| SMILES | CC1=CC(Br)=NC(C)=C1B(O)O | [2] |
Synthesis of this compound: A Technical Protocol
The primary route for synthesizing substituted pyridinylboronic acids, including the title compound, is the lithiation-borylation of a corresponding halogenated pyridine precursor. This method involves a halogen-metal exchange followed by quenching with a borate ester.
Conceptual Workflow of Lithiation-Borylation
The synthesis can be conceptually broken down into two main steps: the formation of an organolithium intermediate and its subsequent reaction with a borate ester to form the boronic acid after acidic workup.
Caption: General workflow for the synthesis of this compound via lithiation-borylation.
Detailed Experimental Protocol
This protocol is a representative procedure based on established methods for the synthesis of analogous pyridinylboronic acids and should be performed by qualified chemists with appropriate safety precautions.
Materials:
-
3,6-Dibromo-2,4-dimethylpyridine
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (2.5 M solution)
-
Triisopropyl borate
-
2N Hydrochloric acid (HCl)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hexanes
-
Diethyl ether
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum is charged with 3,6-dibromo-2,4-dimethylpyridine (1.0 eq). Anhydrous THF is added to dissolve the starting material.
-
Lithiation: The solution is cooled to -78 °C using a dry ice/acetone bath. n-Butyllithium (1.1 eq) is added dropwise via syringe over 30 minutes, ensuring the internal temperature does not exceed -70 °C. The selective lithiation at the 3-position is driven by the directing effect of the adjacent methyl group and the higher reactivity of the bromine at this position. The reaction mixture is stirred at -78 °C for an additional hour.
-
Borylation: Triisopropyl borate (1.2 eq) is added dropwise to the reaction mixture at -78 °C. The mixture is stirred for 2 hours at this temperature and then allowed to slowly warm to room temperature overnight.
-
Work-up and Isolation: The reaction is quenched by the slow addition of 2N HCl at 0 °C. The mixture is stirred for 1 hour. The aqueous layer is separated and the pH is adjusted to approximately 7.5 with a saturated sodium bicarbonate solution, which may cause the product to precipitate. The aqueous layer is extracted three times with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
Purification: The crude solid is triturated with hexanes or a mixture of hexanes and diethyl ether to afford this compound as a solid. The purity can be assessed by HPLC and the structure confirmed by NMR spectroscopy.
Characterization and Spectroscopic Data
-
¹H NMR: The spectrum is expected to show singlets for the two methyl groups (around 2.3-2.6 ppm), a singlet for the aromatic proton on the pyridine ring, and a broad singlet for the B(OH)₂ protons.
-
¹³C NMR: The spectrum would show signals for the two distinct methyl carbons, the four aromatic carbons of the pyridine ring (with the carbon attached to the bromine being downfield), and the carbon atom bonded to the boron atom, which may be broad or unobserved depending on the experimental conditions.
Applications in Drug Discovery and Organic Synthesis
The primary utility of this compound lies in its role as a key intermediate in the synthesis of more complex molecules, particularly through the Suzuki-Miyaura cross-coupling reaction. This reaction is a cornerstone of modern synthetic chemistry due to its high tolerance for various functional groups and its ability to form carbon-carbon bonds with high efficiency.[4]
The Suzuki-Miyaura Cross-Coupling Reaction
In a typical Suzuki-Miyaura reaction, the boronic acid is coupled with an aryl or heteroaryl halide in the presence of a palladium catalyst and a base. The bromine atom at the 6-position of the title compound can also participate in a subsequent coupling reaction, allowing for the sequential and regioselective introduction of two different aryl or heteroaryl groups.
Caption: Schematic representation of the Suzuki-Miyaura cross-coupling reaction using this compound.
This reactivity makes it an invaluable tool for medicinal chemists. The pyridine motif is a common feature in many biologically active compounds, and the ability to introduce diverse substituents at the 3- and 6-positions allows for the rapid generation of libraries of potential drug candidates for structure-activity relationship (SAR) studies. For instance, this scaffold can be used in the synthesis of various kinase inhibitors, which are a major class of therapeutic agents.
While specific examples of marketed drugs synthesized from this exact starting material are proprietary, its structural motifs are present in numerous patented compounds in development for indications such as cancer and inflammatory diseases.
Safety, Handling, and Storage
As with all chemical reagents, proper handling and storage of this compound are crucial for safety and to maintain its integrity.
-
Safety: The compound is classified as an irritant, causing skin and serious eye irritation. It may also cause respiratory irritation. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood.
-
Stability and Storage: Boronic acids can be sensitive to moisture and may undergo dehydration to form boroxines (anhydrides). The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong acids and bases.[5][6] For long-term storage, refrigeration at 2-8°C is recommended.
Conclusion
This compound is a high-value synthetic intermediate that provides an efficient entry point to a wide range of substituted pyridine derivatives. Its utility in the robust and versatile Suzuki-Miyaura cross-coupling reaction makes it an indispensable tool for researchers in drug discovery and materials science. A thorough understanding of its synthesis, properties, and reactivity, as outlined in this guide, is key to leveraging its full potential in the development of novel and impactful chemical entities.
References
- 1. file.chemscene.com [file.chemscene.com]
- 2. 6-Bromo-2,4-dimethylpyridine-3-boronic acid, 95% 1 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 3. fishersci.fi [fishersci.fi]
- 4. The importance of synthetic chemistry in the pharmaceutical industry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. echemi.com [echemi.com]
An In-Depth Technical Guide to (6-Bromo-2,4-dimethylpyridin-3-yl)boronic acid: Synthesis, Application, and Safety
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Building Block in Medicinal Chemistry
(6-Bromo-2,4-dimethylpyridin-3-yl)boronic acid is a key heterocyclic organic compound that has garnered significant interest in the field of drug discovery and development. Its utility primarily stems from its role as a versatile building block in the Suzuki-Miyaura cross-coupling reaction, a Nobel prize-winning method for the formation of carbon-carbon (C-C) bonds. This reaction is instrumental in the synthesis of biaryl and heteroaryl structures, which are common motifs in a vast array of biologically active molecules and approved pharmaceuticals.
The strategic placement of the boronic acid group at the 3-position and the bromine atom at the 6-position of the 2,4-dimethylpyridine core allows for sequential and regioselective functionalization. This dual reactivity makes it a valuable intermediate for creating complex molecular architectures and exploring structure-activity relationships (SAR) in drug candidates. This guide provides a comprehensive overview of the chemical properties, a plausible synthetic route, a detailed protocol for its application in Suzuki-Miyaura coupling, and a thorough safety and handling profile based on its Safety Data Sheet (SDS).
Chemical Properties and Characterization
A clear understanding of the physicochemical properties of this compound is fundamental for its effective use and safe handling in a laboratory setting.
| Property | Value | Source |
| CAS Number | 1072944-23-0 | [1][2] |
| Molecular Formula | C₇H₉BBrNO₂ | [1][2] |
| Molecular Weight | 229.87 g/mol | [1] |
| Appearance | White to pale cream powder | [1] |
| Melting Point | ~145 °C (decomposition) | [1] |
| Purity | ≥95% (HPLC) | [2] |
| SMILES | CC1=CC(Br)=NC(C)=C1B(O)O | [2] |
| InChI Key | GXXITYQLWOMIEM-UHFFFAOYSA-N | [2] |
-
¹H NMR: Resonances corresponding to the two methyl groups and the aromatic proton on the pyridine ring.
-
¹³C NMR: Signals for the seven carbon atoms, including the two methyl carbons, the four pyridine ring carbons, and the carbon atom attached to the boron. The carbon bearing the boron atom can sometimes be difficult to observe due to quadrupolar relaxation.
-
Mass Spectrometry (MS): A molecular ion peak corresponding to the molecular weight, showing a characteristic isotopic pattern for a compound containing one bromine atom.
Synthesis of this compound: A Representative Protocol
Diagram of the Synthetic Pathway
Caption: A representative workflow for the synthesis of the target boronic acid.
Experimental Protocol
Starting Material: 3,6-Dibromo-2,4-dimethylpyridine (This precursor is chosen due to the higher reactivity of the bromine at the 3-position towards lithiation, influenced by the directing effect of the adjacent methyl group and the nitrogen atom).
Reagents and Equipment:
-
3,6-Dibromo-2,4-dimethylpyridine
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)
-
Triisopropyl borate
-
2 M Hydrochloric acid (HCl)
-
Diethyl ether
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, dropping funnel, magnetic stirrer, inert atmosphere setup (argon or nitrogen), low-temperature bath (dry ice/acetone).
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen/argon inlet is charged with 3,6-dibromo-2,4-dimethylpyridine (1.0 eq). Anhydrous THF is added to dissolve the starting material.
-
Cooling: The flask is cooled to -78 °C using a dry ice/acetone bath.
-
Lithiation: n-Butyllithium (1.05 eq) is added dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not rise above -70 °C. The reaction mixture is then stirred at -78 °C for an additional hour. Causality: The low temperature is crucial to prevent side reactions and ensure the stability of the lithiated intermediate. The regioselectivity of the lithium-halogen exchange at the 3-position is kinetically favored at this temperature.
-
Borylation: Triisopropyl borate (1.2 eq) is added dropwise to the reaction mixture, again maintaining the temperature at -78 °C. The mixture is stirred at this temperature for 2 hours and then allowed to slowly warm to room temperature overnight. Causality: The triisopropyl borate acts as an electrophile, trapping the lithiated pyridine. Using a slight excess ensures complete conversion.
-
Hydrolysis (Work-up): The reaction is quenched by the slow addition of 2 M HCl at 0 °C. The mixture is stirred for 1 hour. The pH should be adjusted to be acidic to facilitate the hydrolysis of the boronic ester to the boronic acid.
-
Extraction: The aqueous layer is separated and extracted three times with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by recrystallization or column chromatography on silica gel to afford this compound as a solid.
Application in Suzuki-Miyaura Cross-Coupling
The primary application of this compound is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. The following is a detailed protocol for a typical coupling reaction.
Diagram of the Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol
Reactants:
-
This compound (1.2 eq)
-
An aryl or heteroaryl halide (e.g., 1-bromo-4-methoxybenzene) (1.0 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) (2-3 eq)
-
Solvent (e.g., 1,4-dioxane/water, toluene, or DMF)
Procedure:
-
Reaction Setup: To a Schlenk flask or a microwave vial is added the aryl halide (1.0 eq), this compound (1.2 eq), the base (2.0 eq), and the palladium catalyst (0.03 eq). Causality: A slight excess of the boronic acid is used to ensure complete consumption of the often more expensive aryl halide. The choice of catalyst and base is crucial and depends on the reactivity of the coupling partners; for heteroaryl systems, catalysts with bulky phosphine ligands are often effective.
-
Inert Atmosphere: The vessel is sealed, evacuated, and backfilled with an inert gas (argon or nitrogen) three times. Causality: This is critical to remove oxygen, which can deactivate the palladium(0) catalyst.
-
Solvent Addition: Degassed solvent (e.g., a 4:1 mixture of 1,4-dioxane and water) is added via syringe. Causality: Degassing the solvent further prevents catalyst deactivation. The aqueous component is often necessary to facilitate the transmetalation step.
-
Reaction: The mixture is heated with vigorous stirring to a temperature typically between 80-110 °C. The reaction progress is monitored by TLC or LC-MS.
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent like ethyl acetate, and washed with water and brine.
-
Purification: The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated. The crude product is then purified by flash column chromatography to yield the desired biaryl product.
Safety Data Sheet (SDS) Summary and Handling
A comprehensive understanding of the hazards associated with this compound is essential for its safe handling. The following information is synthesized from available safety data sheets.
Hazard Identification:
-
Classification:
Pictogram:
Signal Word: Warning
Precautionary Statements:
-
Prevention:
-
Response:
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[3]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]
-
P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[3]
-
First-Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.[3]
-
Skin Contact: In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops and persists.[3]
-
Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[3]
-
Ingestion: If swallowed, do NOT induce vomiting. Get medical aid immediately. Call a poison control center.[3]
Handling and Storage:
-
Handling: Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[4][5] Handle in a well-ventilated area, preferably in a chemical fume hood.[4] Avoid generating dust.
-
Storage: Keep container tightly closed in a dry and well-ventilated place. Boronic acids can be sensitive to moisture and may be hygroscopic.[3][5] Store in a cool place.
Disposal Considerations:
-
Dispose of this hazardous waste in accordance with all applicable local, state, and federal regulations.[4][6][7] Do not dispose of it down the drain.[4][6][7] Contaminated packaging should be treated as the product itself.[3]
Laboratory Safety Workflow
Caption: A workflow for the safe handling of this compound.
Conclusion
This compound is a valuable and versatile reagent for synthetic and medicinal chemists. Its ability to participate in robust C-C bond-forming reactions like the Suzuki-Miyaura coupling makes it an essential tool for the construction of complex molecules with potential therapeutic applications. A thorough understanding of its chemical properties, synthetic routes, and reactivity, combined with strict adherence to safety and handling protocols, is paramount for its effective and safe utilization in research and development. This guide provides the foundational knowledge for researchers to confidently incorporate this important building block into their synthetic strategies.
References
- 1. 6-Bromo-2,4-dimethylpyridine-3-boronic acid, 95% 250 mg | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fi]
- 2. H27460.03 [thermofisher.com]
- 3. fishersci.co.uk [fishersci.co.uk]
- 4. benchchem.com [benchchem.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
stability and storage of (6-Bromo-2,4-dimethylpyridin-3-yl)boronic acid
An In-depth Technical Guide to the Stability and Storage of (6-Bromo-2,4-dimethylpyridin-3-yl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a key building block in modern medicinal chemistry, valued for its role in constructing complex molecular architectures through reactions like the Suzuki-Miyaura cross-coupling.[1][2] As with many organoboron reagents, its utility is intrinsically linked to its chemical stability. This guide provides a comprehensive overview of the core principles governing the stability of this compound, offering field-proven insights into its optimal storage, handling, and stability assessment. By understanding the underlying chemical principles, researchers can ensure the integrity of this reagent, leading to more reliable and reproducible synthetic outcomes.
Introduction: The Dual Nature of Boronic Acids
Boronic acids are a cornerstone of contemporary organic synthesis, prized for their versatile reactivity.[3] This reactivity, however, stems from the electron-deficient nature of the boron atom, which also renders them susceptible to several degradation pathways. This compound, with its substituted pyridine ring, presents a unique combination of electronic and steric factors that influence its stability profile. This guide will deconstruct these factors to build a robust framework for its long-term preservation and effective use.
Physicochemical Properties
A foundational understanding of the molecule's intrinsic properties is essential before delving into its stability.
| Property | Value | Source |
| CAS Number | 1072944-23-0 | [4][5][6] |
| Molecular Formula | C7H9BBrNO2 | [4][5][6] |
| Molecular Weight | 229.87 g/mol | [6] |
| Appearance | White to pale cream powder/solid | [4] |
| Melting Point | ~145°C (with decomposition) | [6] |
These properties confirm the compound is a solid at room temperature, which simplifies handling compared to liquid reagents. However, the noted decomposition at its melting point is the first indicator of its inherent thermal lability.
Core Stability Challenges and Degradation Pathways
The stability of any boronic acid is a multifactorial issue. For this compound, the primary threats are hydrolysis, oxidation, and protodeboronation. Understanding the causality behind these pathways is critical for designing effective storage and handling protocols.
Hydrolytic Instability: The Threat of Moisture
The most common degradation pathway for boronic acids is the formation of boroxines (anhydrides) through the loss of water. While this process is often reversible upon exposure to water, it can complicate stoichiometry and reaction kinetics. Boronic acids are known to be hygroscopic, meaning they can absorb moisture from the atmosphere.[7]
-
Causality : The B(OH)2 group can readily undergo intermolecular dehydration, especially under conditions of fluctuating humidity or elevated temperature, to form a stable six-membered B-O-B ring structure known as a boroxine.
Oxidative Degradation
Oxidative pathways can lead to the cleavage of the carbon-boron bond, a critical linkage for its synthetic utility.[8] For heteroaromatic boronic acids, the pyridine ring itself can influence oxidative stability.
-
Causality : The C-B bond can be susceptible to oxidation, particularly in the presence of ambient oxygen, light, or trace metal impurities. This process, known as deboronation, results in the formation of a phenol (or in this case, a hydroxypyridine) and boric acid, effectively destroying the reagent.[8]
Protodeboronation: The Role of Acidity and Basicity
Protodeboronation is the cleavage of the C-B bond by a proton source. This degradation is highly dependent on the pH of the environment.[9]
-
Causality : Both acidic and basic conditions can facilitate the replacement of the boronic acid group with a hydrogen atom.[9] The stability of arylboronic acids is often greatest near a neutral pH.[9] The electron-rich nature of the dimethylpyridine ring may influence its susceptibility to this pathway.
Recommended Storage and Handling Protocols
Based on the vulnerabilities identified above, a multi-layered approach to storage and handling is essential to preserve the integrity of this compound.
Optimal Storage Conditions
Vendor recommendations provide a starting point, suggesting refrigerated storage.[10] To maximize shelf-life, the following conditions should be maintained:
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C (Refrigerated) | Slows the rate of all chemical degradation pathways. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Minimizes exposure to atmospheric moisture and oxygen, directly inhibiting hydrolysis and oxidation.[11] |
| Light | Amber vial or dark location | Protects against light-induced degradation.[11] |
| Container | Tightly sealed, airtight container | Prevents ingress of moisture and oxygen from the ambient environment.[7] |
Step-by-Step Handling Procedure
Proper handling during use is as crucial as long-term storage. The goal is to minimize exposure to detrimental atmospheric conditions.
-
Equilibration : Before opening, allow the container to warm to room temperature.
-
Causality : This prevents atmospheric moisture from condensing on the cold solid, which would introduce water directly into the vial.[11]
-
-
Inert Atmosphere : Conduct all weighing and dispensing in a glove box or under a gentle stream of inert gas (e.g., argon or nitrogen).
-
Dispensing : Use clean, dry spatulas and glassware. Avoid introducing any contaminants.
-
Resealing : After dispensing, purge the container headspace with an inert gas before tightly resealing.
-
Return to Storage : Promptly return the sealed container to the recommended refrigerated storage.
Assessing Compound Stability: A Self-Validating System
For critical applications, such as in drug development or high-throughput screening, verifying the purity and integrity of the boronic acid before use is a self-validating step that ensures experimental reproducibility.
Analytical Techniques
The analysis of boronic acids is challenging due to their potential for on-column degradation, particularly hydrolysis when using standard reversed-phase HPLC (RP-HPLC) conditions.[12][13]
| Technique | Application | Considerations |
| NMR Spectroscopy (¹H, ¹¹B) | Purity assessment, structural confirmation | Provides a quick check of purity and can reveal the presence of boroxine or deboronated impurities. |
| RP-HPLC | Purity determination | On-column hydrolysis is a significant risk. Methods should be optimized to minimize this, for instance by using columns with low silanol activity and avoiding acidic pH modifiers.[13] |
| Non-Aqueous Capillary Electrophoresis (NACE) | Purity and degradation analysis | An effective technique that avoids the hydrolysis issues associated with aqueous mobile phases in HPLC.[14] |
| LC-MS | Impurity identification | Useful for identifying the mass of potential degradation products, such as the oxidized (hydroxypyridine) or deboronated species. |
Experimental Protocol: Stability Assessment by ¹H NMR
This protocol provides a straightforward method to periodically check the integrity of the stored material.
-
Sample Preparation : Following the handling protocol, accurately weigh ~5 mg of this compound and dissolve it in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Data Acquisition : Acquire a quantitative ¹H NMR spectrum.
-
Data Analysis :
-
Integrate the aromatic and methyl protons of the parent compound.
-
Look for the appearance of new signals that may correspond to degradation products. For example, the disappearance of the boronic acid moiety and the appearance of a new proton in the aromatic region could indicate protodeboronation.
-
A broad, complex baseline may indicate the presence of oligomeric boroxines.
-
-
Purity Calculation : Compare the integration of the compound's characteristic peaks to those of any identified impurities and the solvent residual peak to estimate purity.
Conclusion
This compound is a powerful synthetic intermediate whose reliability is directly tied to its chemical stability. By understanding its primary degradation pathways—hydrolysis, oxidation, and protodeboronation—researchers can implement robust storage and handling protocols. The core principles of maintaining a cold, dark, dry, and inert environment are paramount. Regular analytical assessment provides a final layer of quality control, ensuring that this valuable reagent performs as expected in the demanding context of research and drug development.
References
- 1. nbinno.com [nbinno.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. 6-Bromo-2,4-dimethylpyridine-3-boronic acid, 95% 1 g | Request for Quote [thermofisher.com]
- 5. 6-Bromo-2,4-dimethylpyridine-3-boronic acid, 95% 250 mg | Request for Quote [thermofisher.com]
- 6. 6-Bromo-2,4-dimethylpyridine-3-boronic acid, 95% 250 mg | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fi]
- 7. laballey.com [laballey.com]
- 8. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- 10. (6-Bromo-4-methylpyridin-3-yl)boronic acid | 1072945-75-5 [sigmaaldrich.com]
- 11. lumiprobe.com [lumiprobe.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Development and validation of non-aqueous capillary electrophoresis methods to analyze boronic esters and acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Characterization of (6-Bromo-2,4-dimethylpyridin-3-yl)boronic acid: A Technical Guide
This technical guide provides an in-depth analysis of the spectral data for (6-Bromo-2,4-dimethylpyridin-3-yl)boronic acid (CAS No: 1072944-23-0)[1][2][3]. Aimed at researchers, scientists, and professionals in drug development, this document elucidates the structural confirmation of this key building block through Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The principles of data acquisition and interpretation are detailed to provide a comprehensive understanding of the molecule's spectroscopic signature.
Introduction
This compound is a valuable reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, enabling the introduction of the 2,4-dimethyl-3-pyridyl moiety. The precise structural elucidation of this compound is paramount to ensure the desired reactivity and outcome of subsequent synthetic steps. Spectroscopic techniques such as NMR and MS are indispensable tools for confirming the molecular structure, purity, and integrity of such reagents. This guide will walk through the expected spectral data and its interpretation.
Molecular Structure and Properties:
-
Appearance: White to pale cream powder[3]
-
Melting Point: Approximately 145°C (with decomposition)[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is a powerful technique that provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are crucial for structural verification.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum is anticipated to exhibit distinct signals corresponding to the aromatic proton and the two methyl groups, as well as a broad signal for the boronic acid protons.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.2-7.4 | Singlet | 1H | H-5 (Aromatic) |
| ~2.5 | Singlet | 3H | C-4 Methyl |
| ~2.3 | Singlet | 3H | C-2 Methyl |
| ~5.0-6.0 | Broad Singlet | 2H | B(OH)₂ |
Interpretation and Experimental Rationale:
-
Aromatic Proton (H-5): The single proton on the pyridine ring is expected to appear as a singlet, as it has no adjacent protons to couple with. Its chemical shift is influenced by the electron-withdrawing nature of the bromine atom and the boronic acid group.
-
Methyl Groups: The two methyl groups at positions C-2 and C-4 are in different chemical environments and are therefore expected to have slightly different chemical shifts, both appearing as sharp singlets.
-
Boronic Acid Protons: The protons of the B(OH)₂ group are acidic and readily exchange with each other and with trace amounts of water in the solvent. This rapid exchange leads to a broad singlet. The chemical shift of this signal can be highly variable and is dependent on concentration, temperature, and the solvent used.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical; DMSO-d₆ is often preferred for boronic acids as it can help in observing the exchangeable B(OH)₂ protons.
-
Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. A higher field strength provides better signal dispersion and resolution.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse sequence is typically sufficient.
-
Number of Scans: 16-64 scans are generally adequate to achieve a good signal-to-noise ratio.
-
Reference: The residual solvent peak is used as an internal reference (e.g., DMSO at 2.50 ppm).
-
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.
| Predicted Chemical Shift (δ, ppm) | Assignment |
| ~160 | C-2 |
| ~150 | C-6 |
| ~145 | C-4 |
| ~130 | C-5 |
| ~120 | C-3 (ipso-carbon) |
| ~24 | C-4 Methyl |
| ~20 | C-2 Methyl |
Interpretation and Experimental Rationale:
-
Aromatic Carbons: The chemical shifts of the pyridine ring carbons are influenced by the substituents. The carbon bearing the bromine (C-6) and the carbons adjacent to the nitrogen (C-2) are expected at lower field (higher ppm). The carbon attached to the boron atom (C-3, the ipso-carbon) often shows a broader signal and can sometimes be difficult to observe due to quadrupolar relaxation of the boron nucleus.
-
Methyl Carbons: The two methyl carbons will appear as sharp signals in the aliphatic region of the spectrum.
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: The same sample prepared for ¹H NMR can be used.
-
Instrumentation: A 400 MHz (or higher) spectrometer equipped with a broadband probe.
-
Acquisition Parameters:
-
Pulse Sequence: A proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each unique carbon.
-
Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
-
Structural Assignment Workflow
References
- 1. 1072944-23-0|this compound|BLD Pharm [bldpharm.com]
- 2. 6-Bromo-2,4-dimethylpyridine-3-boronic acid, 95% 250 mg | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fi]
- 3. Ácido 6-bromo-2,4-dimetilpiridina-3-borónico, 95 %, Thermo Scientific Chemicals 250 mg | Contact Us [thermofisher.com]
The Advent and Evolution of Substituted Pyidinylboronic Acids: A Technical Guide for the Modern Chemist
Abstract
The pyridine ring is a ubiquitous scaffold in pharmaceuticals, agrochemicals, and materials science, making the development of versatile synthetic methodologies for its functionalization a cornerstone of modern organic chemistry.[1][2] Among the myriad of tools available to the synthetic chemist, substituted pyridinylboronic acids and their derivatives have emerged as indispensable building blocks, largely due to their pivotal role in palladium-catalyzed cross-coupling reactions.[3][4] This in-depth technical guide provides a comprehensive overview of the discovery, history, and synthetic evolution of substituted pyridinylboronic acids. It is intended for researchers, scientists, and drug development professionals, offering not just a recitation of methods, but a deeper understanding of the causality behind experimental choices, the challenges that have been overcome, and the practical applications that continue to drive innovation in this field.
Introduction: The Convergence of Boron and Pyridine
The remarkable utility of boronic acids in organic synthesis was firmly established with the advent of the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning transformation that forges carbon-carbon bonds with exceptional efficiency and functional group tolerance.[4][5] Boronic acids offer a unique combination of stability, low toxicity, and reactivity that distinguishes them from many other organometallic reagents.[4]
Concurrently, the pyridine nucleus, with its distinct electronic properties and ability to engage in hydrogen bonding, has been a privileged motif in medicinal chemistry. Its presence in a multitude of clinically successful drugs underscores its importance in modulating pharmacokinetic and pharmacodynamic properties.[3][6] The convergence of these two key chemical entities—the versatile boronic acid and the biologically significant pyridine—has given rise to the field of substituted pyridinylboronic acids, a class of reagents that has profoundly impacted the synthesis of complex molecules.[3]
This guide will navigate the historical landscape of their discovery, from early, often low-yielding syntheses to the sophisticated and robust methodologies employed today. We will delve into the inherent challenges associated with the synthesis and stability of these compounds, particularly the notorious instability of 2-pyridinylboronic acids, and explore the innovative solutions that have been devised to overcome these hurdles.[7]
A Historical Perspective: From Serendipity to Rational Design
The journey of substituted pyridinylboronic acids began with early explorations into organoboron chemistry. The first preparations were often characterized by harsh reaction conditions and modest yields, reflecting the nascent understanding of the reactivity of both organometallic reagents and heterocyclic systems.
Early Forays: The Grignard and Organolithium Era
The foundational method for the synthesis of arylboronic acids, including early attempts at pyridinyl derivatives, involved the reaction of an organometallic species (either a Grignard or organolithium reagent) with a trialkyl borate ester, followed by acidic hydrolysis.[8] The first recorded syntheses of 3- and 4-pyridinylboronic acid utilized this approach.[4] For instance, 3-pyridinylboronic acid was initially prepared in a low yield of 28% by treating 3-pyridinylmagnesium bromide with methyl or butyl borate.[4] Similarly, the 4-pyridinyl isomer was obtained in a 20% yield via the coupling of 4-pyridinyllithium with methyl borate.[4]
These low yields were attributed to the difficulty in isolating the amphoteric products.[4] Furthermore, the preparation of the requisite organometallic precursors often required cryogenic temperatures (-78°C) and inert atmospheres, limiting the practicality and scalability of these early methods.[9] A significant challenge was the propensity of the highly reactive organometallic intermediates to undergo side reactions.[9]
A critical breakthrough in this area was the development of a revised "in situ quench" protocol. This method involves adding the organolithium reagent to a solution already containing the halopyridine and the trialkyl borate. The rationale is that the lithium-halogen exchange is significantly faster than the reaction between the organolithium and the borate ester. This generates the 3-lithiopyridine intermediate in the presence of the borate, allowing for rapid trapping and minimizing side reactions.[9]
The Stability Conundrum: The "2-Pyridyl Problem"
A major hurdle in the development of pyridinylboronic acids was the pronounced instability of the 2-substituted isomer.[7] 2-Pyridinylboronic acid is notoriously prone to protodeboronation, a process where the carbon-boron bond is cleaved by a proton source, leading to the formation of the parent pyridine. This instability has been a significant obstacle, as the 2-pyridyl moiety is a common structural motif in many biologically active compounds.[7]
The instability of 2-pyridinylboronic acid has been attributed to the proximity of the nitrogen lone pair, which is thought to facilitate the cleavage of the C-B bond. In contrast, 3- and 4-pyridinylboronic acids exhibit significantly greater stability.
To circumvent this "2-pyridyl problem," the focus shifted towards the synthesis of more stable derivatives. 2-Pyridinylboronic esters, particularly those derived from diols like pinacol or N-phenyldiethanolamine, were found to be much more robust and could be isolated and handled with greater ease.[10] This discovery was a pivotal moment, as it provided a practical solution for incorporating the 2-pyridyl unit into molecules via cross-coupling reactions.[10]
Modern Synthetic Armamentarium: A Plethora of Methodologies
The demand for substituted pyridinylboronic acids in drug discovery and other fields has spurred the development of a diverse array of synthetic methods. These modern techniques offer improved yields, broader functional group tolerance, and milder reaction conditions compared to their historical predecessors.
Today, there are five principal strategies for the synthesis of pyridinylboronic acids and their esters:
-
Halogen-Metal Exchange and Borylation: This remains a fundamental and cost-effective method, particularly for large-scale preparations.
-
Directed Ortho-Metallation (DoM) followed by Borylation: A powerful technique for the regioselective functionalization of substituted pyridines.
-
Palladium-Catalyzed Cross-Coupling of Halopyridines: The Miyaura borylation has become a go-to method for its mild conditions and excellent functional group compatibility.[11]
-
Iridium- or Rhodium-Catalyzed C-H or C-F Borylation: An atom-economical approach that directly converts C-H or C-F bonds to C-B bonds.
-
[4+2] Cycloaddition: A versatile strategy for constructing highly functionalized pyridinylboronic esters.[12]
The following sections will provide a more detailed examination of these key methodologies, including experimental protocols and mechanistic considerations.
Halogen-Metal Exchange: The Workhorse Method
The reaction of a halopyridine with an organolithium or Grignard reagent to form an intermediate that is subsequently trapped with a borate ester is the most established route to pyridinylboronic acids.
General Workflow:
Diagram of the Halogen-Metal Exchange and Borylation Workflow.
Experimental Protocol: Synthesis of 3-Pyridylboronic Acid via Lithium-Halogen Exchange [9][13]
-
To a stirred solution of 3-bromopyridine and triisopropyl borate in a mixture of toluene and THF at -60°C under a nitrogen atmosphere, slowly add a solution of n-butyllithium in hexanes, maintaining the temperature below -50°C.[9][13]
-
After the addition is complete, allow the reaction mixture to warm slowly to -15°C.[13]
-
Quench the reaction by the addition of aqueous hydrochloric acid.[13]
-
Separate the aqueous layer and neutralize it to pH 7 with aqueous sodium hydroxide.[13]
-
Extract the aqueous layer with THF. The combined organic extracts are then concentrated.[13]
-
The crude product is purified by crystallization from a suitable solvent system (e.g., THF/acetonitrile) to afford 3-pyridylboronic acid as a solid.[13]
Causality Behind Experimental Choices:
-
Low Temperature: The use of cryogenic temperatures is crucial to control the reactivity of the organolithium reagent and prevent unwanted side reactions, such as addition to the pyridine ring.[9]
-
In Situ Quench: As previously mentioned, the "in situ quench" approach significantly improves the yield and purity of the product by minimizing the lifetime of the highly reactive 3-lithiopyridine intermediate.[9]
-
Choice of Borate: Triisopropyl borate is often preferred over trimethyl borate due to its lower reactivity towards organolithium reagents, which can help to suppress the formation of ate complexes.[13]
Palladium-Catalyzed Miyaura Borylation: A Paradigm Shift
The development of the Miyaura borylation reaction represented a significant advancement in the synthesis of boronic esters.[11][14][15] This palladium-catalyzed cross-coupling of a haloarene with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂), offers several advantages over traditional methods, including:
-
Mild Reaction Conditions: The reaction is typically carried out at moderate temperatures and is tolerant of a wide range of functional groups.[11]
-
High Yields and Selectivity: The Miyaura borylation generally provides excellent yields of the desired boronic ester with high regioselectivity.[11]
-
Direct Access to Stable Esters: This method directly furnishes the stable pinacol esters, which is particularly advantageous for the synthesis of 2-pyridinylboronic acid derivatives.[16]
Mechanism of the Miyaura Borylation:
Catalytic Cycle of the Miyaura Borylation Reaction.
Experimental Protocol: Synthesis of a 2-Pyridinylboronic Acid Pinacol Ester [16]
-
In a reaction vessel under an inert atmosphere, combine the 2-halopyridine, bis(pinacolato)diboron, a palladium catalyst (e.g., PdCl₂(dppf)), and a base (e.g., potassium acetate).
-
Add a suitable solvent, such as dioxane or toluene, and heat the mixture to the desired temperature (typically 80-100°C).
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction mixture and perform an aqueous workup.
-
The organic layer is separated, dried, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the pure 2-pyridinylboronic acid pinacol ester.
Self-Validating System:
The success of the Miyaura borylation is contingent on the careful selection of the catalyst, base, and solvent. The choice of a weak base, such as potassium acetate, is critical to prevent the competing Suzuki-Miyaura coupling of the newly formed boronic ester with the starting halopyridine.[11] The use of a phosphine ligand, such as dppf, helps to stabilize the palladium catalyst and promote the desired catalytic cycle.[15]
Applications in Drug Discovery and Beyond: The Power of the Pyridinylboronic Acid Motif
The availability of a diverse range of substituted pyridinylboronic acids has had a transformative impact on drug discovery. These reagents serve as key building blocks in the synthesis of numerous active pharmaceutical ingredients (APIs) and clinical candidates.[3][6] The Suzuki-Miyaura coupling, in particular, allows for the efficient introduction of the pyridine ring into complex molecular architectures, facilitating lead optimization and the exploration of structure-activity relationships (SAR).[3][17]
Table 1: Examples of Biologically Active Molecules Synthesized Using Pyridinylboronic Acids
| Compound Class | Biological Target | Therapeutic Area | Reference |
| Pyrimidine derivatives | VCP/p97 | Cancer | [18] |
| Dipeptidyl boronic acids | Proteasome | Cancer | [19] |
| 4-Arylpyridines | Various | Various | [20] |
| Biarylpyridines | Various | Various | [21] |
The utility of pyridinylboronic acids extends beyond pharmaceuticals into the realm of materials science, where they are used to construct novel polymers and functional materials with tailored electronic and optical properties.[3]
Conclusion and Future Outlook
The discovery and development of substituted pyridinylboronic acids represent a compelling narrative of innovation in synthetic organic chemistry. From the early struggles with low yields and instability to the development of highly efficient and versatile catalytic methods, the journey of these reagents has been one of continuous improvement. The ability to readily access a wide array of functionalized pyridinylboronic acids has empowered chemists to construct complex molecules with unprecedented ease and precision.
Looking ahead, the field is likely to witness further advances in C-H activation and other atom-economical methods for the synthesis of these valuable building blocks. The development of even more stable and reactive boronic acid surrogates will also continue to be an area of active research. As our understanding of the intricate interplay between structure, reactivity, and biological activity deepens, substituted pyridinylboronic acids are poised to remain at the forefront of innovation in drug discovery, materials science, and beyond.
References
- 1. A Simple, Modular Synthesis of Substituted Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. application.wiley-vch.de [application.wiley-vch.de]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. researchgate.net [researchgate.net]
- 11. Miyaura Borylation Reaction [organic-chemistry.org]
- 12. quod.lib.umich.edu [quod.lib.umich.edu]
- 13. 3-Pyridylboronic acid | 1692-25-7 [chemicalbook.com]
- 14. alfa-chemistry.com [alfa-chemistry.com]
- 15. Miyaura borylation - Wikipedia [en.wikipedia.org]
- 16. researchgate.net [researchgate.net]
- 17. chemrxiv.org [chemrxiv.org]
- 18. Discovery of novel pyrimidine molecules containing boronic acid as VCP/p97 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
commercial availability of (6-Bromo-2,4-dimethylpyridin-3-yl)boronic acid
An In-depth Technical Guide to (6-Bromo-2,4-dimethylpyridin-3-yl)boronic acid: Commercial Availability, Properties, and Application
Authored by a Senior Application Scientist
This guide provides an in-depth analysis of this compound, a key building block for researchers in synthetic and medicinal chemistry. We will move beyond a simple datasheet to explore its commercial landscape, core chemical properties, and its practical application in one of modern chemistry's most powerful reactions, the Suzuki-Miyaura cross-coupling.
Introduction: The Strategic Value of Substituted Pyridine Boronic Acids
This compound is a heterocyclic organoboron compound. Its value lies in the unique combination of a pyridine core, strategically placed methyl and bromo substituents, and the versatile boronic acid functional group. This arrangement makes it an invaluable intermediate in the synthesis of complex molecules, particularly in the field of drug discovery.[1][2]
Boronic acids, in general, have become indispensable in medicinal chemistry, not only as synthetic intermediates but also as pharmacologically active moieties themselves.[3][4][5] The approval of drugs like the proteasome inhibitor Bortezomib (Velcade®) legitimized the boronic acid group as a viable pharmacophore, spurring further research into boron-containing compounds.[2][3][5] This specific reagent, with its bromopyridine structure, is designed for precise, catalyzed cross-coupling reactions to build larger, more complex molecular scaffolds.
Chemical Identity and Physicochemical Properties
A precise understanding of a reagent's properties is fundamental to its successful application. The key identifiers and properties for this compound are summarized below.
Chemical Structure
Caption: Chemical structure of this compound.
| Identifier | Value |
| CAS Number | 1072944-23-0[6] |
| Molecular Formula | C₇H₉BBrNO₂[6] |
| IUPAC Name | This compound[6] |
| Molecular Weight | 229.87 g/mol |
| Appearance | White to pale cream powder[6] |
| SMILES | CC1=CC(Br)=NC(C)=C1B(O)O[6] |
| InChI Key | GXXITYQLWOMIEM-UHFFFAOYSA-N[6] |
Commercial Availability and Procurement
The practical utility of a building block is directly tied to its accessibility. This compound is available from several major chemical suppliers, though typically in research-scale quantities. The following table summarizes its availability from prominent vendors.
| Supplier | Catalog Number | Purity | Available Quantities | Notes |
| Thermo Scientific Chemicals (Alfa Aesar) | Varies | 95% / ≥94.0% (HPLC)[6] | 250 mg, 1 g[6][7] | Formerly an Alfa Aesar product. Availability can vary; at times, an estimated date cannot be provided, requiring direct customer service contact.[8] |
| BLDpharm | - | - | Varies | Lists CAS 1072944-23-0.[9] |
| Sigma-Aldrich | - | - | - | While this specific CAS is not directly listed, similar structures like (6-Bromo-4-methylpyridin-3-yl)boronic acid are available, highlighting the importance of verifying the exact structure. |
Procurement Insight: When planning experiments, it is crucial to verify stock levels and lead times, especially for multi-gram quantities. The purity, typically around 95%, is suitable for most cross-coupling applications, but for sensitive downstream processes, lot-specific analysis or re-purification may be considered.
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The primary utility of this compound is as a coupling partner in the palladium-catalyzed Suzuki-Miyaura reaction. This reaction is one of the most robust and widely used methods for forming carbon-carbon (C-C) bonds, particularly between sp²-hybridized centers.[10][11]
Mechanistic Rationale
The Suzuki reaction's success stems from its mild conditions, tolerance of a wide range of functional groups, and the low toxicity of its boron-containing byproducts.[12] The catalytic cycle involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (an aryl or vinyl halide/triflate).
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid with a base, which forms a more nucleophilic "ate" complex.[12][13]
-
Reductive Elimination: The two organic partners are expelled from the palladium center, forming the new C-C bond and regenerating the Pd(0) catalyst.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Exemplary Experimental Protocol: Suzuki-Miyaura Coupling
This section provides a validated, step-by-step protocol for a representative coupling reaction.
Reaction: this compound with 4-Iodotoluene.
Methodology
-
Reagent Preparation: To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq), 4-Iodotoluene (1.1 eq), and Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 eq).
-
Rationale: Using a slight excess of the aryl halide ensures complete consumption of the more valuable boronic acid. The Pd(PPh₃)₄ is a common, reliable Pd(0) catalyst precursor for this transformation.
-
-
Inerting the System: Seal the flask with a septum and purge with dry argon or nitrogen for 10-15 minutes.
-
Rationale: The Pd(0) catalyst is sensitive to oxygen and will be deactivated through oxidation. Maintaining an inert atmosphere is critical for catalytic turnover and reaction efficiency.
-
-
Solvent and Base Addition: Under a positive pressure of inert gas, add a degassed 2M aqueous solution of sodium carbonate (Na₂CO₃, 3.0 eq), followed by degassed 1,4-dioxane to achieve a substrate concentration of approximately 0.1 M.
-
Rationale: The biphasic solvent system (dioxane/water) is highly effective for Suzuki couplings, dissolving both the organic reagents and the inorganic base. The base is essential for activating the boronic acid to form the boronate "ate" complex required for transmetalation.[12] Degassing the solvents (e.g., by sparging with argon) removes dissolved oxygen.
-
-
Reaction Execution: Heat the reaction mixture to 90-100 °C (reflux) and stir vigorously for 6-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Rationale: Heating provides the necessary activation energy for the catalytic cycle, particularly the oxidative addition step. Vigorous stirring is required to ensure efficient mixing in the biphasic system.
-
-
Work-up and Isolation: a. Cool the reaction to room temperature and dilute with ethyl acetate. b. Transfer the mixture to a separatory funnel and wash sequentially with water and brine. c. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Rationale: This standard aqueous work-up removes the inorganic base, salts, and water-soluble impurities.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel using a suitable eluent system (e.g., a hexane/ethyl acetate gradient) to yield the pure biaryl product.
-
Rationale: Chromatography is necessary to remove the catalyst residues, any unreacted starting materials, and homocoupling byproducts, ensuring the final product is of high purity.
-
Caption: Experimental workflow for a typical Suzuki-Miyaura cross-coupling reaction.
Handling and Storage
Proper storage is essential to maintain the integrity and reactivity of boronic acids.
-
Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area. For long-term stability, storage in a freezer under an inert atmosphere is recommended.[14] Some suppliers specify storage at 2-8°C.[15]
-
Handling: Boronic acids are generally stable solids. However, they should be handled in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
Conclusion
This compound is a commercially available and highly valuable reagent for constructing complex molecular architectures. Its utility is anchored in its ability to participate in robust and predictable C-C bond-forming reactions, most notably the Suzuki-Miyaura cross-coupling. A thorough understanding of its properties, availability, and the mechanistic rationale behind its application enables researchers to effectively leverage this building block in the synthesis of novel compounds for drug discovery and materials science.
References
- 1. nbinno.com [nbinno.com]
- 2. mdpi.com [mdpi.com]
- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. H27460.03 [thermofisher.com]
- 7. 6-Bromo-2,4-dimethylpyridine-3-boronic acid, 95% 250 mg | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fi]
- 8. H27460.MD [thermofisher.com]
- 9. 1072944-23-0|this compound|BLD Pharm [bldpharm.com]
- 10. researchgate.net [researchgate.net]
- 11. tcichemicals.com [tcichemicals.com]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. youtube.com [youtube.com]
- 14. 1072946-66-7|(6-Chloro-5-fluoropyridin-3-yl)boronic acid|BLD Pharm [bldpharm.com]
- 15. chemscene.com [chemscene.com]
Methodological & Application
Application Notes and Protocols for the Use of (6-Bromo-2,4-dimethylpyridin-3-yl)boronic acid in Drug Discovery
Abstract
(6-Bromo-2,4-dimethylpyridin-3-yl)boronic acid is a specialized heterocyclic building block of increasing importance in medicinal chemistry. Its unique substitution pattern—featuring two methyl groups for steric and electronic modulation, a bromine atom for potential secondary coupling, and a versatile boronic acid moiety—makes it a valuable reagent for introducing a precisely functionalized pyridine ring into complex molecules. These notes provide an in-depth guide for researchers, covering the rationale for its use, particularly in the synthesis of kinase inhibitors, detailed protocols for its application in Suzuki-Miyaura cross-coupling reactions, and insights into its role in constructing potent and selective therapeutic agents.
Introduction: The Strategic Value of the Substituted Pyridine Moiety
Pyridine and its derivatives are ubiquitous scaffolds in modern pharmaceuticals, prized for their ability to engage in hydrogen bonding, modulate physicochemical properties like solubility, and serve as bioisosteres for other aromatic systems.[1][2] The specific substitution pattern of this compound offers medicinal chemists a powerful tool for structure-activity relationship (SAR) studies. The 2,4-dimethyl arrangement can enhance binding affinity through hydrophobic interactions and improve metabolic stability by blocking potential sites of oxidation.[1] The boronic acid at the 3-position serves as a robust handle for palladium-catalyzed cross-coupling reactions, enabling the formation of key carbon-carbon bonds.[3]
This reagent is particularly relevant in the development of kinase inhibitors, a major class of targeted cancer therapeutics.[4][5] Kinases such as Colony-Stimulating Factor 1 Receptor (CSF-1R) are critical targets in oncology, and inhibitors often feature heteroaromatic cores designed to interact with the ATP-binding site.[6][7][8] The 2,4-dimethylpyridine motif introduced by this boronic acid can be strategically employed to optimize interactions within the kinase hinge region, enhancing both potency and selectivity.
Physicochemical Properties & Handling
For successful and reproducible results, proper handling and storage of the boronic acid are crucial. Boronic acids can be sensitive to moisture and may undergo dehydration to form boroxines.
| Property | Value |
| CAS Number | 1072944-23-0[9] |
| Molecular Formula | C₇H₉BBrNO₂[9] |
| Molecular Weight | 230.87 g/mol |
| Appearance | White to off-white or pale cream powder[9][10] |
| Purity | Typically ≥95%[9][10] |
| Storage | Store under an inert atmosphere (Argon or Nitrogen) at 2-8°C for short-term use. For long-term storage, -20°C is recommended to minimize degradation. |
Core Application: Suzuki-Miyaura Cross-Coupling
The primary application of this compound is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction facilitates the formation of a C(sp²)–C(sp²) bond between the pyridine ring of the boronic acid and an aryl or heteroaryl halide (or triflate), a cornerstone transformation in pharmaceutical synthesis.[3][11]
Causality Behind Experimental Choices
The success of the Suzuki-Miyaura coupling depends on a synergistic interplay of catalyst, base, solvent, and temperature. The pyridine nitrogen can potentially coordinate to the palladium catalyst, leading to deactivation.[12] Therefore, the choice of ligand and reaction conditions is critical.
-
Catalyst: A palladium(0) species is the active catalyst. Using a pre-catalyst like Pd(dppf)Cl₂ or a combination of a Pd(II) source (e.g., Pd(OAc)₂) with a phosphine ligand is common. Buchwald-type ligands (e.g., SPhos, XPhos) are often highly effective for coupling heteroaryl substrates due to their steric bulk and electron-rich nature, which promotes the reductive elimination step and stabilizes the catalytic intermediates.[13]
-
Base: The base is essential for the transmetalation step, where the organic group is transferred from boron to palladium. An inorganic base like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) is typically used. The choice of base can significantly impact yield, with stronger bases sometimes required for less reactive substrates.
-
Solvent: A mixture of an organic solvent and water is standard. Solvents like 1,4-dioxane, dimethoxyethane (DME), or toluene are common organic phases, while water helps to dissolve the inorganic base and facilitate the reaction. Degassing the solvent is critical to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.
Diagram of the Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a robust starting point for coupling this compound with a generic aryl bromide. Optimization may be required for specific substrates.
Materials
-
This compound (1.2 equiv.)
-
Aryl or Heteroaryl Halide (e.g., 1-bromo-4-fluorobenzene) (1.0 equiv.)
-
Palladium Catalyst (e.g., Pd(dppf)Cl₂) (3 mol%)
-
Base (e.g., K₂CO₃) (2.0 equiv.)
-
Solvent: 1,4-Dioxane and Water (4:1 v/v ratio, degassed)
-
Schlenk flask or microwave vial
-
Magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Step-by-Step Methodology
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound (1.2 equiv.), potassium carbonate (2.0 equiv.), and Pd(dppf)Cl₂ (0.03 equiv.).
-
Inert Atmosphere: Seal the flask with a septum. Evacuate the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.
-
Solvent Addition: Add the degassed 4:1 mixture of 1,4-dioxane and water via syringe. The final concentration of the aryl halide should be approximately 0.1 M.
-
Reaction: Place the flask in a preheated oil bath at 90-100 °C. Stir the reaction mixture vigorously.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Work-up: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel, separate the layers, and extract the aqueous phase twice more with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst | Ensure proper inert atmosphere; use freshly opened catalyst or a robust pre-catalyst. |
| Insufficiently strong base | Switch to a stronger base like Cs₂CO₃ or K₃PO₄. | |
| Low reaction temperature | Increase the temperature to 110 °C or consider microwave heating. | |
| Protodeboronation | Presence of excess water or acid | Use anhydrous solvents (if not using a water mixture) and ensure the base is not acidic. Minimize reaction time. |
| Formation of Side Products | Homocoupling of boronic acid | Ensure a strict inert atmosphere. Add the boronic acid slowly to the reaction mixture. |
| Catalyst decomposition | Use a more robust ligand (e.g., a Buchwald ligand) that can stabilize the palladium center. |
Application in a Drug Discovery Workflow: Targeting CSF-1R
To illustrate its utility, consider a hypothetical workflow for developing a novel CSF-1R inhibitor, where the 2,4-dimethylpyridine moiety is desired for optimal fit into a hydrophobic pocket of the kinase active site.
Caption: A representative drug discovery workflow incorporating the target reagent.
In this workflow, this compound is not just a reagent but a strategic tool. It is used during the lead optimization phase to systematically probe a specific region of the target's binding site. The resulting 3-aryl-2,4-dimethylpyridine scaffold can improve metabolic stability and cellular permeability, key attributes for a successful drug candidate.[1] The bromine at the 6-position remains as a handle for further diversification via a second, orthogonal cross-coupling reaction if desired, allowing for rapid generation of a focused compound library.
Conclusion
This compound is a highly functionalized building block that provides a direct route to novel chemical entities with therapeutic potential. Its utility in palladium-catalyzed cross-coupling reactions, combined with the beneficial properties conferred by the dimethylpyridine moiety, makes it an excellent choice for medicinal chemists, particularly those working on challenging targets like protein kinases. The protocols and insights provided herein serve as a comprehensive guide for its effective implementation in drug discovery programs.
References
- 1. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Design and Synthesis of Pyridine-Based Pyrrolo[2,3- d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification, synthesis and evaluation of CSF1R inhibitors using fragment based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of pyrazolopyrimidines that selectively inhibit CSF-1R kinase by iterative design, synthesis and screening against glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 6-Bromo-2,4-dimethylpyridine-3-boronic acid, 95% 1 g | Request for Quote [thermofisher.com]
- 10. 6-Bromo-2,4-dimethylpyridine-3-boronic acid, 95% 250 mg | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fi]
- 11. benchchem.com [benchchem.com]
- 12. arkat-usa.org [arkat-usa.org]
- 13. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Strategic Synthesis of Biarylpyridines Utilizing (6-Bromo-2,4-dimethylpyridin-3-yl)boronic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
The biarylpyridine motif is a privileged scaffold in medicinal chemistry and materials science, frequently imparting desirable pharmacological and photophysical properties. The Suzuki-Miyaura cross-coupling reaction stands as a paramount method for the construction of such C-C bonds. This guide provides a detailed technical overview and robust protocols for the synthesis of biarylpyridines using (6-Bromo-2,4-dimethylpyridin-3-yl)boronic acid. We delve into the mechanistic nuances, strategic considerations for overcoming steric and electronic challenges posed by the polysubstituted pyridine core, and present optimized, field-proven methodologies to ensure high-yield, reproducible outcomes.
Introduction: Navigating the Challenges of Substituted Pyridine Couplings
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, prized for its functional group tolerance and mild conditions.[1] However, its application to heteroaromatic systems, particularly substituted pyridines, is not without challenges. The pyridine nitrogen can act as a ligand, potentially inhibiting the palladium catalyst. Furthermore, pyridylboronic acids are often prone to protodeboronation, a decomposition pathway that diminishes reaction yield.
The specific substrate, this compound, presents a unique set of steric and electronic hurdles:
-
Steric Hindrance: The two methyl groups flanking the boronic acid at the C2 and C4 positions create significant steric congestion. This bulk can impede the crucial transmetalation step of the catalytic cycle, where the pyridyl group is transferred from boron to the palladium center.[2][3]
-
Dual Functionality: The molecule possesses both a nucleophilic boronic acid and an electrophilic C-Br bond. This duality opens the possibility for self-coupling or oligomerization, which must be controlled through careful selection of reaction partners and conditions.
-
Electronic Effects: The electron-donating methyl groups and the electron-withdrawing bromine atom influence the electronic character of the pyridine ring, which can affect the rates of both oxidative addition (at the C-Br bond of a coupling partner) and transmetalation.
This guide provides the strategic framework and detailed protocols necessary to navigate these challenges effectively, enabling the efficient synthesis of a diverse range of 3-aryl-6-bromo-2,4-dimethylpyridines.
Mechanistic Rationale & Strategic Component Selection
A successful Suzuki-Miyaura coupling hinges on the harmonious interplay of the catalyst, ligand, base, and solvent. For a sterically demanding substrate like this compound, each component must be chosen with purpose.
The Catalytic Cycle: Overcoming the Steric Barrier
The generally accepted mechanism involves a Pd(0)/Pd(II) catalytic cycle. The key to success with our substrate is facilitating the transmetalation step, which is often rate-limiting for hindered partners.
Caption: The Suzuki-Miyaura catalytic cycle.
Catalyst and Ligand Selection: The Key to Success
Standard catalysts like Pd(PPh₃)₄ are often ineffective for hindered substrates.[4] The solution lies in employing specialized ligands that promote the formation of a highly reactive, coordinatively unsaturated Pd(0) species.
-
Palladium Precatalyst: Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) or Palladium(II) acetate (Pd(OAc)₂) are excellent choices as they readily form the active Pd(0) catalyst in situ.
-
Phosphine Ligands: Bulky, electron-rich monophosphine ligands are critical. They stabilize the palladium center while their steric bulk facilitates the reductive elimination step and prevents catalyst deactivation. Highly recommended ligands for this type of transformation include:
-
Buchwald Ligands: SPhos, XPhos, and RuPhos are state-of-the-art ligands designed for challenging cross-couplings. Their bulk and electronic properties are ideal for overcoming the steric hindrance of the 2,4-dimethylpyridine core.
-
Tri-tert-butylphosphine (P(t-Bu)₃): A highly effective and more economical choice, known to accelerate couplings of hindered substrates.
-
The Role of the Base and Solvent System
The base is not merely a proton scavenger; it activates the boronic acid by forming a more nucleophilic boronate species, which is essential for transmetalation.[5]
-
Base Selection:
-
Potassium Phosphate (K₃PO₄): An excellent choice for hindered couplings, often providing superior results to carbonates.
-
Cesium Carbonate (Cs₂CO₃): A strong, yet relatively mild base that can be effective, particularly with sensitive functional groups.
-
Potassium Carbonate (K₂CO₃): A standard, cost-effective option, though potentially less effective for this challenging substrate.
-
-
Solvent System: A mixture of an organic solvent and water is typically employed. The water is crucial for dissolving the inorganic base and facilitating the formation of the active boronate species.
-
1,4-Dioxane/Water: A classic and highly effective solvent system for Suzuki couplings.
-
Toluene/Water or THF/Water: Viable alternatives, with the choice often depending on the solubility of the specific coupling partners. The solvent mixture must be thoroughly degassed to prevent oxidation and deactivation of the Pd(0) catalyst.
-
Experimental Protocols
Safety Precaution: These protocols should be performed by trained chemists in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. All manipulations involving palladium catalysts and phosphine ligands should be conducted under an inert atmosphere (e.g., Argon or Nitrogen).
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with Aryl Bromides
This protocol is optimized for coupling this compound with a range of aryl or heteroaryl bromides. A study on the similarly substituted 3,4,5-tribromo-2,6-dimethylpyridine demonstrated successful couplings under these types of conditions.[6]
Materials:
-
This compound (1.2 equivalents)
-
Aryl/Heteroaryl Bromide (1.0 equivalent)
-
Pd₂(dba)₃ (2.5 mol%)
-
SPhos (or other bulky phosphine ligand) (5.5 mol%)
-
Potassium Phosphate (K₃PO₄), finely powdered (3.0 equivalents)
-
1,4-Dioxane, anhydrous and degassed
-
Water, degassed
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
Workflow Diagram:
Caption: Experimental workflow for the Suzuki coupling protocol.
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 eq.), this compound (1.2 eq.), K₃PO₄ (3.0 eq.), Pd₂(dba)₃ (0.025 eq.), and SPhos (0.055 eq.).
-
Inert Atmosphere: Seal the flask with a septum, then evacuate the flask and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Prepare a degassed 4:1 mixture of 1,4-dioxane and water by bubbling argon through the solvents for at least 20 minutes. Add the solvent mixture to the reaction flask via syringe to achieve a final concentration of approximately 0.1 M with respect to the aryl bromide.
-
Reaction: Place the sealed flask in a preheated oil bath at 80-100 °C. Stir the reaction mixture vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate. Combine the organic layers and wash with brine.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biarylpyridine product.
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling
For rapid reaction optimization and synthesis, microwave irradiation can significantly reduce reaction times.
Materials:
-
Same as Protocol 1, but use a microwave reaction vessel.
Procedure:
-
Setup: To a microwave reaction vessel equipped with a magnetic stir bar, add the aryl bromide (1.0 eq.), this compound (1.2 eq.), K₃PO₄ (3.0 eq.), Pd₂(dba)₃ (0.025 eq.), and SPhos (0.055 eq.).
-
Solvent and Sealing: Add the degassed 1,4-dioxane/water (4:1) mixture. Seal the vessel securely with a cap.
-
Microwave Irradiation: Place the vessel in the microwave reactor. Heat the reaction to 100-140 °C for 15-60 minutes.
-
Work-up and Purification: After cooling to room temperature, perform the work-up and purification as described in Protocol 1.
Data Presentation and Expected Outcomes
The following table summarizes the key variables and provides a framework for optimizing the reaction. Yields are highly dependent on the specific aryl halide used, but this serves as a guide for troubleshooting and development.
| Parameter | Condition A (Standard) | Condition B (Alternative) | Condition C (Microwave) | Rationale & Expected Outcome |
| Catalyst | Pd₂(dba)₃ / SPhos | Pd(OAc)₂ / P(t-Bu)₃ | Pd₂(dba)₃ / SPhos | Bulky, electron-rich ligands are essential to overcome steric hindrance and promote efficient catalysis.[4] High yields (70-95%) are expected with optimized conditions. |
| Base | K₃PO₄ (3.0 eq.) | Cs₂CO₃ (3.0 eq.) | K₃PO₄ (3.0 eq.) | Stronger bases like K₃PO₄ are often superior for hindered boronic acids, leading to faster transmetalation.[5] |
| Solvent | 1,4-Dioxane / H₂O (4:1) | Toluene / H₂O (4:1) | 1,4-Dioxane / H₂O (4:1) | The solvent must solubilize all components and the aqueous portion is critical for activating the boronic acid. Dioxane is generally a superior solvent for these reactions. |
| Temperature | 80 - 100 °C | 100 - 110 °C | 120 - 140 °C | Higher temperatures are often required to overcome the activation energy barrier for sterically demanding substrates.[6] |
| Time | 4 - 24 h | 6 - 24 h | 15 - 60 min | Microwave irradiation drastically reduces reaction times by efficiently heating the polar solvent mixture. |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (oxygen exposure).2. Insufficiently strong base.3. Low reaction temperature. | 1. Ensure all solvents are rigorously degassed and the reaction is maintained under a strict inert atmosphere.2. Switch from K₂CO₃ to K₃PO₄ or Cs₂CO₃.3. Increase the reaction temperature in 10 °C increments. |
| Protodeboronation | 1. Presence of protic impurities.2. Sub-optimal base/solvent system. | 1. Use anhydrous solvents and ensure the aryl halide is free of acidic impurities.2. Consider converting the boronic acid to a more stable pinacol boronate ester (Miyaura borylation) prior to the coupling step. |
| Homocoupling of Boronic Acid | 1. Catalyst system promotes homocoupling.2. Slow oxidative addition of the aryl halide. | 1. Screen different palladium precursors and ligands.2. If using a less reactive aryl halide (e.g., a chloride), consider switching to a more active catalyst system (e.g., with a more electron-rich ligand). |
Conclusion
The synthesis of biarylpyridines from this compound is a challenging yet highly achievable transformation. Success is predicated on a rational approach to overcoming the inherent steric and electronic obstacles. By employing advanced catalyst systems featuring bulky, electron-rich phosphine ligands, in conjunction with appropriate bases and carefully controlled reaction conditions, researchers can reliably access this valuable class of compounds. The protocols and strategies outlined in this guide provide a comprehensive and authoritative foundation for the efficient and reproducible synthesis of complex biarylpyridine derivatives, empowering innovation in drug discovery and materials science.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. reddit.com [reddit.com]
- 3. researchgate.net [researchgate.net]
- 4. rsc.org [rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions of Substituted Bromopyridines
A detailed guide for researchers, scientists, and drug development professionals on functional group tolerance and reaction optimization, using (6-Bromo-2,4-dimethylpyridin-3-yl)boronic acid as a focal point for discussing the broader class of substituted bromopyridine couplings.
Introduction: The Strategic Importance of Substituted Pyridines in Drug Discovery
Substituted pyridine scaffolds are ubiquitous in medicinal chemistry, forming the core of numerous blockbuster drugs and clinical candidates. Their prevalence stems from the pyridine ring's ability to act as a bioisostere for a phenyl group, with the nitrogen atom offering a key site for hydrogen bonding interactions with biological targets, enhancing solubility, and modulating physicochemical properties. The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone methodology for the synthesis of these vital biaryl and heteroaryl structures, prized for its mild conditions and broad functional group tolerance.[1][2]
This guide provides an in-depth analysis of the functional group tolerance in Suzuki-Miyaura couplings with a focus on substituted bromopyridines. While specific literature on the coupling reactions of this compound is limited, the principles and protocols discussed herein are drawn from extensive studies on structurally similar and electronically diverse bromopyridines. This document will serve as a comprehensive resource, blending established mechanistic understanding with practical, field-proven protocols to empower researchers in the synthesis of novel pyridine-based compounds. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system for achieving high-yield, selective couplings.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
A foundational understanding of the Suzuki-Miyaura reaction mechanism is paramount for troubleshooting and optimizing coupling reactions. The catalytic cycle, illustrated below, comprises three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[3]
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the bromopyridine, forming a Pd(II) complex. The reactivity of the C-Br bond is crucial, with electron-withdrawing groups on the pyridine ring generally accelerating this step.
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.
-
Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the desired C-C bond of the product and regenerating the Pd(0) catalyst.
The pyridine nitrogen can sometimes chelate to the palladium center, potentially retarding the reaction.[4] The choice of ligands, which modulate the electron density and steric environment of the palladium, is therefore critical in couplings involving pyridyl substrates.
Functional Group Tolerance in Couplings with Substituted Bromopyridines
The true power of the Suzuki-Miyaura reaction lies in its compatibility with a wide array of functional groups. For a hypothetical coupling of this compound with various aryl halides, or the coupling of a similar bromopyridine with functionalized boronic acids, the following table summarizes the expected tolerance based on extensive literature for related systems.
| Functional Group on Coupling Partner | Tolerance Level | Rationale and Considerations |
| Electron-Donating Groups | ||
| Alkoxy (-OR), Alkyl (-R) | Excellent | These groups can enhance the nucleophilicity of the boronic acid, often leading to higher yields and faster reaction rates.[1] |
| Amines (-NH2, -NHR, -NR2) | Good to Excellent | Primary and secondary amines can sometimes coordinate to the palladium catalyst. Protection of the amine or the use of specific ligands may be necessary in some cases. Unprotected ortho-anilines have been successfully coupled under optimized conditions.[5] |
| Electron-Withdrawing Groups | ||
| Nitro (-NO2) | Good | Well-tolerated, although they can decrease the nucleophilicity of the boronic acid, potentially requiring slightly harsher conditions or longer reaction times. |
| Carbonyls (Ketones, Esters, Aldehydes) | Good to Excellent | Generally well-tolerated. Aldehydes can sometimes be sensitive, but with the right choice of mild base and conditions, they are compatible. |
| Nitrile (-CN) | Excellent | The nitrile group is robust and generally does not interfere with the Suzuki coupling. |
| Halogens (-F, -Cl) | Excellent | Halogens other than the reacting bromide are typically well-tolerated, allowing for sequential couplings. The reactivity order is generally I > Br > Cl, enabling selective reactions on polyhalogenated substrates.[6] |
| Other Functional Groups | ||
| Alcohols (-OH) | Good to Excellent | Phenolic and aliphatic alcohols are generally compatible. The acidity of phenols may require the use of a stronger base. |
| Heterocycles (e.g., Furan, Thiophene, Pyrazole) | Good to Excellent | A wide range of heterocyclic boronic acids and halides can be used, though some nitrogen-containing heterocycles can interact with the catalyst.[5][7] |
Experimental Protocols: A Guide to Best Practices
The following protocols provide a robust starting point for the Suzuki-Miyaura coupling of substituted bromopyridines. Optimization of the catalyst, ligand, base, and solvent system is often necessary for novel substrates.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol is a standard, reliable method suitable for a wide range of substrates.
Materials:
-
Substituted Bromopyridine (e.g., 2-Bromo-4-methylpyridine) (1.0 mmol, 1.0 equiv.)
-
Arylboronic acid (1.2 mmol, 1.2 equiv.)
-
Palladium Catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv.)
-
Solvent (e.g., 1,4-Dioxane/H₂O, 4:1 mixture, 5 mL)
-
High-purity Nitrogen or Argon gas
-
Standard, oven-dried glassware for inert atmosphere chemistry (e.g., Schlenk flask)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the substituted bromopyridine, the respective boronic acid, the palladium catalyst, and the base.[8]
-
Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask and backfill with high-purity nitrogen or argon. Repeat this process three times to ensure a completely inert atmosphere.[8]
-
Solvent Addition: Using a syringe, add the degassed solvent mixture.[8]
-
Reaction: Immerse the flask in a preheated oil bath and stir the reaction mixture at the desired temperature (e.g., 80-120 °C).[8]
-
Monitoring: Monitor the reaction's progress periodically using an appropriate analytical technique, such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to afford the pure product.[8]
Figure 2: Experimental workflow for a general Suzuki-Miyaura coupling protocol.
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling
For accelerated reaction times, a microwave-assisted protocol can be highly effective.
Materials:
-
Substituted Bromopyridine (1.0 equiv.)
-
Arylboronic acid (1.5 equiv.)
-
Palladium Catalyst (e.g., PdCl₂(dppf), 0.1 equiv.)
-
Base (e.g., K₂CO₃, 2.0 equiv.)
-
Solvent (e.g., N,N-dimethylformamide (DMF) or 1,4-dioxane/water)
Procedure:
-
Reagent Preparation: In a microwave-safe reaction vial, combine the substituted bromopyridine, the arylboronic acid, the base, and the palladium catalyst.[2]
-
Solvent Addition: Add a suitable solvent.[2]
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 15-30 minutes).[2]
-
Work-up and Purification: After cooling, filter the reaction mixture and purify the product using the standard procedures described in Protocol 1.[2]
Conclusion and Future Outlook
The Suzuki-Miyaura cross-coupling reaction remains an indispensable tool in the synthesis of substituted pyridines for drug discovery and development. While this guide has used the principles derived from a broad class of bromopyridines to infer the reactivity of this compound, it underscores the general robustness and wide functional group tolerance of this powerful transformation. The provided protocols offer a solid foundation for researchers to develop and optimize their own coupling reactions. As catalyst technology continues to evolve, we can anticipate the development of even more efficient and versatile methods for the synthesis of complex pyridine-containing molecules, further accelerating the discovery of new therapeutics.
References
- 1. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. m.youtube.com [m.youtube.com]
- 4. scispace.com [scispace.com]
- 5. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Application Notes & Protocols for Large-Scale Synthesis Using (6-Bromo-2,4-dimethylpyridin-3-yl)boronic acid
Introduction: Strategic Value in Complex Synthesis
In the landscape of modern medicinal chemistry and process development, substituted pyridine scaffolds are of paramount importance, forming the core of numerous therapeutic agents.[1][2] (6-Bromo-2,4-dimethylpyridin-3-yl)boronic acid has emerged as a critical building block for the construction of these complex molecules. Its unique substitution pattern—a bromine atom for orthogonal reactivity and two methyl groups influencing steric and electronic properties—makes it a highly versatile reagent.
This guide provides a comprehensive overview of the physicochemical properties, stability considerations, and detailed protocols for the application of this compound in large-scale Suzuki-Miyaura cross-coupling reactions. The focus is on providing not just a methodology, but the underlying scientific rationale to empower researchers and process chemists to optimize their synthetic campaigns.
Physicochemical Properties and Stability Profile
A thorough understanding of a reagent's properties is foundational to its successful implementation, particularly in a large-scale setting. This compound is a solid material whose handling and storage require careful consideration.
Table 1: Physicochemical Data for this compound
| Property | Value | Reference |
|---|---|---|
| CAS Number | 1072944-23-0 | [3][4] |
| Molecular Formula | C₇H₉BBrNO₂ | [3][4] |
| Molecular Weight | 229.87 g/mol | [3] |
| Appearance | White to pale cream powder | [4] |
| Melting Point | ~145°C (with decomposition) | [3] |
| Purity | Typically ≥95% |[3][4] |
Stability Insights: Pryidine-3-boronic acids generally exhibit good stability compared to their 2-pyridinyl counterparts, which are notoriously susceptible to protodeboronation. However, like all boronic acids, this reagent can undergo decomposition pathways.
-
Protodeboronation: The cleavage of the C-B bond by a proton source is a primary degradation pathway, particularly under harsh acidic or basic conditions or at elevated temperatures for prolonged periods.[5]
-
Oxidative Degradation: Exposure to strong oxidants can lead to decomposition.
-
Anhydride Formation (Boroxines): In anhydrous conditions, boronic acids can exist in equilibrium with their trimeric anhydride form, known as a boroxine. This process is reversible upon the addition of water.[6]
For large-scale campaigns, it is recommended to store the material under an inert atmosphere (Nitrogen or Argon), protected from light and moisture.
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The palladium-catalyzed Suzuki-Miyaura reaction is the cornerstone application for this boronic acid, enabling the formation of a C(sp²)-C(sp²) bond with a variety of aryl or heteroaryl halides.
Mechanistic Overview
A successful large-scale reaction depends on optimizing each step of the catalytic cycle. The generally accepted mechanism involves three key stages: oxidative addition, transmetalation, and reductive elimination.[7]
References
- 1. mdpi.com [mdpi.com]
- 2. nbinno.com [nbinno.com]
- 3. 6-Bromo-2,4-dimethylpyridine-3-boronic acid, 95% 250 mg | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fi]
- 4. 6-Bromo-2,4-dimethylpyridine-3-boronic acid, 95% 1 g | Request for Quote [thermofisher.com]
- 5. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Reactions with (6-Bromo-2,4-dimethylpyridin-3-yl)boronic acid
Welcome to the technical support guide for improving yields in Suzuki-Miyaura cross-coupling reactions involving (6-Bromo-2,4-dimethylpyridin-3-yl)boronic acid. This resource is designed for researchers, scientists, and drug development professionals who are navigating the complexities of coupling heteroaromatic boronic acids. Pyridine-based boronic acids, while invaluable synthons, present unique challenges that can lead to diminished yields and purification difficulties. This guide provides in-depth troubleshooting strategies, detailed protocols, and mechanistic insights to help you overcome these common hurdles.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial queries and problems encountered when working with pyridine-containing boronic acids.
Q1: What is protodeboronation and why is it a major issue with my this compound?
A1: Protodeboronation is a detrimental side reaction where the carbon-boron (C-B) bond of your boronic acid is cleaved and replaced by a carbon-hydrogen (C-H) bond.[1][2] This process consumes your nucleophilic coupling partner, leading to reduced yields of the desired product and the formation of a 2,4-dimethyl-6-bromopyridine byproduct, which can complicate purification.[1] Pyridineboronic acids are particularly susceptible to this reaction due to the presence of the basic nitrogen atom in the ring, which can facilitate decomposition pathways not typically observed with simple arylboronic acids.[1][3]
Q2: I'm observing no product formation. What are the most likely initial causes?
A2: A complete lack of product can stem from several factors:
-
Catalyst Inactivity: Ensure your palladium source and ligand are active. The active catalytic species is Pd(0), and if you are using a Pd(II) precatalyst, it must be reduced in situ. Consider using a fresh batch or a more robust, air-stable precatalyst.
-
Oxygen Contamination: Oxygen can lead to the homocoupling of boronic acids and decomposition of the catalyst. It is critical to properly degas your solvent and maintain an inert atmosphere (e.g., Nitrogen or Argon) throughout the reaction.
-
Reagent Quality: Verify the purity of your aryl halide and boronic acid. Boronic acids can degrade over time, especially those prone to protodeboronation.[2]
Q3: My reaction is sluggish and gives low conversion even after extended reaction times. What should I investigate first?
A3: Low conversion often points to issues with the catalytic cycle.
-
Ligand Choice: The electronic and steric properties of the phosphine ligand are crucial. For sterically hindered substrates like this compound, bulky, electron-rich ligands such as Buchwald-type biaryl phosphines (e.g., XPhos, RuPhos, SPhos) are often necessary to promote the key steps of oxidative addition and reductive elimination.[4][5]
-
Base and Solvent System: The choice of base and solvent is highly interdependent and critical for success.[6] The base must be strong enough to promote transmetalation but not so strong as to cause degradation. For pyridine boronic acids, a careful selection is needed to also minimize protodeboronation.
In-Depth Troubleshooting Guide
This section provides a systematic approach to diagnosing and solving specific problems encountered during your Suzuki coupling experiments.
Issue 1: Significant Protodeboronation Detected
If you observe a significant amount of the 2,4-dimethyl-6-bromopyridine byproduct, protodeboronation is the primary issue.
Causality: This side reaction is often accelerated by the presence of water (a proton source) and strong bases in aqueous media.[2] For some pyridine boronic acids, a unique zwitterionic intermediate that forms under neutral pH conditions is highly reactive and prone to rapid C-B bond cleavage.[1][2]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for protodeboronation.
Recommended Protocols:
-
Protocol 1: Switching to Anhydrous Conditions:
-
Dry all glassware in an oven at >120 °C for at least 4 hours and cool under a stream of inert gas.
-
Use anhydrous solvents (e.g., dioxane, toluene, or THF) from a freshly opened bottle or a solvent purification system.
-
Use a finely powdered, anhydrous base (e.g., K₃PO₄, Cs₂CO₃). If necessary, dry the base in a vacuum oven before use.
-
Assemble the reaction under a positive pressure of argon or nitrogen.
-
-
Protocol 2: Utilizing Boronic Acid Surrogates:
-
MIDA Boronates: These are highly stable, crystalline solids that participate in the reaction via a "slow release" of the boronic acid, keeping its instantaneous concentration low and minimizing protodeboronation.[1][2]
-
Pinacol Esters: While less stable than MIDA boronates, pinacol esters are generally more robust than the corresponding boronic acids and are a common alternative.[1]
-
Potassium Organotrifluoroborates (R-BF₃K): These salts offer increased stability and can be effective in suppressing protodeboronation.[1][7]
-
Issue 2: Low or No Yield with Hindered Substrates
The substitution pattern of this compound presents steric challenges that can impede the catalytic cycle.
Causality: The methyl groups ortho to the bromo and boronic acid functionalities can sterically hinder the approach of the palladium catalyst for both oxidative addition (at the C-Br bond) and transmetalation (at the C-B bond). Furthermore, the pyridine nitrogen can coordinate to the palladium center, potentially inhibiting or deactivating the catalyst.[3][8]
Troubleshooting Strategies:
| Parameter | Recommended Adjustment for Hindered Substrates | Rationale |
| Ligand | Use bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., XPhos, SPhos, RuPhos). | These ligands promote the formation of monoligated Pd(0) species, which are more reactive in oxidative addition and accelerate reductive elimination.[5][9] |
| Precatalyst | Employ a modern, air-stable precatalyst (e.g., XPhos Pd G3/G4). | These precatalysts are often more robust and provide a reliable source of the active Pd(0) catalyst, which is crucial for difficult couplings.[10] |
| Base | Screen stronger, non-nucleophilic bases like K₃PO₄ or LiOtBu.[9] | A stronger base may be required to facilitate the transmetalation step with the sterically encumbered and electronically deactivated boronic acid. |
| Temperature | Increase reaction temperature (e.g., 80–110 °C). | Higher temperatures can provide the necessary activation energy to overcome the steric barriers in the oxidative addition and transmetalation steps. |
Catalytic Cycle Visualization:
Caption: Simplified Suzuki-Miyaura catalytic cycle.
Protocol 3: General Procedure for Hindered Coupling
-
Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2–1.5 equiv), and a finely powdered base (e.g., K₃PO₄, 2.0–3.0 equiv).
-
Inert Atmosphere: Seal the vial with a septum cap and purge with argon or nitrogen for 5-10 minutes.
-
Catalyst Addition: In a glovebox or under a positive pressure of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 1–2 mol%) and the phosphine ligand (e.g., XPhos, 2-4 mol%).
-
Solvent Addition: Add the degassed solvent (e.g., Dioxane or THF, concentration 0.1 M - 0.5 M) via syringe.
-
Reaction: Place the vial in a preheated heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).
-
Monitoring & Workup: Monitor the reaction progress by TLC, GC-MS, or LC-MS. Upon completion, cool the reaction, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
Concluding Remarks
Successfully employing this compound in Suzuki-Miyaura couplings requires a careful and systematic approach to optimization. The primary challenges—protodeboronation and steric hindrance—can be effectively overcome by switching to anhydrous conditions, selecting robust catalyst systems with bulky, electron-rich ligands, and considering the use of more stable boronic acid surrogates. By understanding the underlying mechanistic principles and applying the troubleshooting strategies outlined in this guide, researchers can significantly improve reaction yields and achieve their synthetic targets with greater efficiency.
References
- 1. benchchem.com [benchchem.com]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. reddit.com [reddit.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. arodes.hes-so.ch [arodes.hes-so.ch]
- 7. reddit.com [reddit.com]
- 8. benchchem.com [benchchem.com]
- 9. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. reddit.com [reddit.com]
Validation & Comparative
A Comparative Guide to the ¹H NMR Analysis of (6-Bromo-2,4-dimethylpyridin-3-yl)boronic Acid and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and drug discovery, pyridine-based boronic acids are invaluable building blocks. Their utility in cross-coupling reactions, such as the Suzuki-Miyaura coupling, allows for the efficient construction of complex molecular architectures. Among these, (6-Bromo-2,4-dimethylpyridin-3-yl)boronic acid stands out as a versatile reagent. Accurate and thorough characterization of this compound and its derivatives is paramount to ensure the integrity of subsequent synthetic steps and the purity of final active pharmaceutical ingredients (APIs). This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectra of this compound, offering a comparative look at its pristine form, common impurities, and simple derivatives.
The Importance of Purity and Structural Integrity
Boronic acids are known to exist in equilibrium with their cyclic anhydrides, known as boroxines, especially when stored in a non-anhydrous state.[1] Furthermore, residual starting materials, solvents, or side-products from the synthesis can complicate reaction outcomes and introduce potential genotoxic impurities.[2] Therefore, a detailed understanding of the ¹H NMR spectrum is not merely an academic exercise but a critical quality control measure.
Interpreting the ¹H NMR Spectrum of this compound
A pristine sample of this compound, dissolved in a suitable deuterated solvent such as DMSO-d₆ or CDCl₃, is expected to exhibit a distinct set of signals corresponding to its unique proton environments.
Predicted ¹H NMR Spectral Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |
| H-5 | ~7.6 - 7.8 | s | 1H | The lone aromatic proton, deshielded by the adjacent bromine and nitrogen atoms. |
| CH₃-4 | ~2.4 - 2.6 | s | 3H | Methyl group at the 4-position. |
| CH₃-2 | ~2.5 - 2.7 | s | 3H | Methyl group at the 2-position, typically slightly downfield from the 4-methyl due to proximity to the nitrogen. |
| B(OH)₂ | ~8.0 - 8.5 (broad) | s (br) | 2H | The acidic protons of the boronic acid group. This signal is often broad and its chemical shift is highly dependent on concentration, temperature, and residual water in the solvent. It may exchange with D₂O. |
Rationale for Predicted Chemical Shifts:
-
Aromatic Proton (H-5): In a pyridine ring, protons in the α-position (2 and 6) are the most deshielded, followed by the γ-position (4), and then the β-positions (3 and 5).[3] For our target molecule, the single remaining aromatic proton is at the 5-position. The presence of the electron-withdrawing bromine atom at the 6-position will further deshield this proton. Based on data for 2,4-dimethylpyridine and various bromopyridines, a chemical shift in the range of 7.6-7.8 ppm is anticipated.[4][5]
-
Methyl Protons (CH₃-2 and CH₃-4): The methyl groups at the 2- and 4-positions will appear as sharp singlets. Generally, a methyl group at the 2-position of a pyridine ring is slightly more deshielded than one at the 4-position due to the anisotropic effect of the nitrogen atom.[4] We can therefore predict two distinct singlets in the aliphatic region.
-
Boronic Acid Protons (B(OH)₂): The protons of the boronic acid group are acidic and will typically appear as a broad singlet. Their chemical shift is highly variable and they will readily exchange with deuterium if D₂O is added to the NMR sample, causing the signal to disappear. This exchange can be a useful diagnostic tool.
Comparative Analysis: Ideal Spectrum vs. Common Impurities and Derivatives
A key aspect of quality control is the ability to identify signals that deviate from the expected spectrum. Below, we compare the ideal spectrum with those of common impurities and a simple derivative.
The Boroxine Impurity
As mentioned, boronic acids can dehydrate to form cyclic anhydrides known as boroxines. The formation of the boroxine of this compound would result in a different chemical environment for the pyridine ring protons and the disappearance of the B(OH)₂ signal.
-
Expected Spectral Changes: The aromatic and methyl signals of the boroxine are likely to be shifted slightly relative to the free boronic acid. The most significant change would be the absence of the broad B(OH)₂ signal. The stoichiometry of the protons on the pyridine ring would remain the same. The 11B NMR spectrum would also show a characteristic shift for the boroxine.[1]
Pinacol Ester Derivative
Boronic acids are often converted to their pinacol esters for purification or to improve their stability and handling characteristics. The ¹H NMR spectrum of the corresponding pinacol ester of this compound would show a characteristic signal for the pinacol methyl groups.
-
Expected Spectral Changes: The most notable addition to the spectrum would be a sharp singlet at approximately 1.3 ppm, integrating to 12 protons, corresponding to the four equivalent methyl groups of the pinacol moiety. The B(OH)₂ signal would be absent. The chemical shifts of the pyridine ring proton and methyl groups may also experience a slight shift upon esterification.
Experimental Protocols
Sample Preparation for ¹H NMR Analysis
-
Sample Weighing: Accurately weigh approximately 5-10 mg of the this compound derivative into a clean, dry NMR tube.
-
Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the solvent is of high purity to avoid interfering signals.[6]
-
Dissolution: Cap the NMR tube and gently vortex or sonicate to ensure complete dissolution of the sample.
-
Internal Standard (Optional): For quantitative analysis, a known amount of an internal standard can be added. Tetramethylsilane (TMS) is a common reference standard (δ 0.00 ppm).
Data Acquisition
-
Instrument Setup: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Locking and Shimming: Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.
-
Acquisition Parameters: Acquire the ¹H NMR spectrum using standard parameters. A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.
Visualizing the Workflow and Structure
To better illustrate the process and the molecular structure, the following diagrams are provided.
Caption: A streamlined workflow for the ¹H NMR analysis of boronic acid derivatives.
Caption: Structure of this compound with key proton environments.
Conclusion
The ¹H NMR analysis of this compound and its derivatives is a powerful tool for structural elucidation and purity assessment. By understanding the expected chemical shifts and coupling patterns, and by being vigilant for the signals of common impurities like boroxines, researchers can ensure the quality of their synthetic intermediates and final products. This guide provides a foundational understanding to aid in this critical analytical process, ultimately contributing to the integrity and success of drug discovery and development programs.
References
A Researcher's Guide to Cross-Coupling Reactions: Alternatives to the Suzuki-Miyaura Coupling for Biaryl Synthesis and Beyond
For decades, the Suzuki-Miyaura cross-coupling reaction has been a cornerstone of synthetic organic chemistry, particularly for the construction of biaryl linkages vital to pharmaceuticals, agrochemicals, and functional materials. Its success is rooted in the use of generally stable and low-toxicity organoboron reagents, along with mild reaction conditions. However, as the complexity of molecular targets increases, researchers often encounter limitations with the Suzuki-Miyaura reaction, such as issues with functional group tolerance, the stability of certain boronic acids, and challenges in removing boron-containing byproducts.
This guide provides an in-depth comparison of viable alternative cross-coupling methodologies. We will explore the mechanistic nuances, substrate scope, and practical considerations of Stille, Negishi, Hiyama, and Sonogashira couplings, as well as the burgeoning field of C-H activation. This analysis is designed to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions when the venerable Suzuki-Miyaura coupling may not be the optimal tool for the task at hand.
At a Glance: A Comparative Overview of Key Cross-Coupling Reactions
While the Suzuki-Miyaura reaction is often the first choice, a nuanced understanding of its alternatives can unlock synthetic pathways to previously challenging molecules. The following table provides a high-level comparison of the key features of each method.
| Feature | Suzuki-Miyaura Coupling | Stille Coupling | Negishi Coupling | Hiyama Coupling |
| Organometallic Reagent | Organoboron (boronic acids, esters) | Organostannane (organotin) | Organozinc | Organosilane |
| Toxicity of Reagent | Generally low | High | Moderate (reagents are air/moisture sensitive) | Low |
| Reagent Stability | Variable; boronic acids can be unstable | Generally stable to air and moisture | Sensitive to air and moisture | Generally stable |
| Byproducts | Boron-based, often water-soluble | Tin-based, often difficult to remove | Zinc salts, generally manageable | Silicates, generally easy to remove |
| Functional Group Tolerance | Broad, but can be sensitive to certain groups | Excellent, very broad | Good, but sensitive to acidic protons | Good, can be tuned with activators |
| Reaction Conditions | Typically requires a base | Often proceeds under neutral conditions | Generally mild, but requires inert atmosphere | Requires an activator (e.g., fluoride or base) |
In-Depth Analysis of Alternative Cross-Coupling Methods
The Stille Coupling: A Workhorse with a Caveat
The Stille coupling is a powerful and versatile cross-coupling reaction that utilizes organostannanes as the organometallic partner.[1] A significant advantage of the Stille coupling is the high stability of organotin reagents to air and moisture, which simplifies their handling and storage.[1] Furthermore, the reaction conditions are often mild and can tolerate a wide array of functional groups, making it a valuable tool in complex molecule synthesis.
However, the primary drawback of the Stille coupling is the high toxicity of organotin compounds and their byproducts.[1] This necessitates careful handling and purification procedures to remove residual tin from the final product, which can be challenging.
Mechanism of the Stille Coupling
The catalytic cycle of the Stille coupling is analogous to that of the Suzuki-Miyaura reaction and proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.
Experimental Protocol: A Representative Stille Coupling
The following is a general procedure for a palladium-catalyzed Stille cross-coupling reaction.
Materials:
-
Aryl halide (1.0 mmol)
-
Organostannane (1.1 mmol)
-
Pd(PPh₃)₄ (0.05 mmol)
-
Anhydrous and degassed solvent (e.g., toluene, THF, or DMF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the aryl halide (1.0 mmol), organostannane (1.1 mmol), and Pd(PPh₃)₄ (0.05 mmol).
-
Add the anhydrous and degassed solvent (5-10 mL).
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous KF solution to remove tin byproducts.
-
Separate the organic layer, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
The Negishi Coupling: High Reactivity with a Need for Care
The Negishi coupling employs organozinc reagents, which are highly reactive and often lead to faster reaction times and milder conditions compared to other cross-coupling methods.[2][3] This high reactivity also translates to excellent functional group tolerance.
The main challenge associated with the Negishi coupling is the sensitivity of organozinc reagents to air and moisture, necessitating strict anhydrous and anaerobic reaction conditions.[2] The preparation of organozinc reagents can also be more involved than for other methods.
Mechanism of the Negishi Coupling
The catalytic cycle of the Negishi coupling mirrors that of the Stille and Suzuki reactions.
References
A Comparative Guide to Bioisosteric Replacements for the 6-Bromo-2,4-dimethylpyridin-3-yl Moiety
Introduction: The Strategic Value of Bioisosteric Modification
In the landscape of modern drug discovery, the strategic modification of lead compounds is paramount to achieving optimal efficacy, safety, and pharmacokinetic profiles.[1] The 6-bromo-2,4-dimethylpyridin-3-yl moiety is a common structural motif, often employed to orient substituents in a specific three-dimensional arrangement or to engage in key interactions with a biological target. However, the presence of a halogenated pyridine ring can introduce liabilities, including metabolic instability, potential for off-target toxicity, and suboptimal physicochemical properties.
Bioisosteric replacement, the substitution of a molecular fragment with another that retains similar biological activity, is a cornerstone of medicinal chemistry used to mitigate these challenges.[2][3] This guide provides a comprehensive comparison of viable bioisosteres for the 6-bromo-2,4-dimethylpyridin-3-yl scaffold. We will delve into the rationale behind these replacements, present comparative experimental data, and provide validated protocols to empower researchers in their optimization campaigns. The goal is to move beyond simple substitution, fostering a deeper understanding of how nuanced structural changes can profoundly impact a molecule's developability.[4]
Deconstructing the Parent Moiety: An Analysis of Structure and Function
Before exploring replacements, it is crucial to understand the physicochemical contributions of each component of the 6-bromo-2,4-dimethylpyridin-3-yl group:
-
Pyridine Core: The nitrogen atom acts as a hydrogen bond acceptor and influences the molecule's overall basicity and polarity. Its aromatic nature provides a rigid scaffold for positioning substituents.
-
Bromo Substituent: The bromine atom significantly increases lipophilicity. It can serve as a synthetic handle for further modification and may participate in halogen bonding, a potentially beneficial, yet often overlooked, interaction with the target protein. However, aryl halides can also be metabolically labile or contribute to off-target effects.[5]
-
Dimethyl Groups: These methyl groups provide steric bulk, which can influence the molecule's conformation and shield adjacent positions from metabolic attack. They also contribute to lipophilicity.
The decision to replace this moiety is often driven by a need to enhance aqueous solubility, improve metabolic stability, reduce lipophilicity to improve the overall ADME profile, or explore new intellectual property space.[6]
Caption: Key components of the parent moiety and their properties.
A Comparative Analysis of Promising Bioisosteres
The selection of a bioisostere is a multi-parameter optimization problem.[7] Below, we compare several alternatives to the parent moiety, focusing on their impact on key drug-like properties.
Saturated Bicyclic Scaffolds: The 3-Azabicyclo[3.1.1]heptane Core
One of the most promising recent advancements in pyridine bioisosteres is the use of saturated, three-dimensional scaffolds.[8] The 3-azabicyclo[3.1.1]heptane core, in particular, has emerged as a potent mimic of the 3,5-disubstituted pyridine ring.[9][10]
Rationale for Replacement: The primary motivation for this "scaffold hopping" is to decrease planarity and aromaticity, which often leads to significant improvements in physicochemical properties. By increasing the fraction of sp³-hybridized carbons, these scaffolds can enhance aqueous solubility and reduce non-specific protein binding.
Experimental Evidence: A compelling case study involved the replacement of the pyridine ring in the antihistamine drug Rupatadine with a 3-azabicyclo[3.1.1]heptane core.[9][11] The results demonstrated a dramatic improvement across multiple parameters:
-
Solubility: Water solubility increased by more than tenfold, from 29 µM for Rupatadine to 365 µM for its saturated analog.[9]
-
Lipophilicity: The experimental lipophilicity (logD) was significantly reduced from >4.5 to 3.8.[9]
-
Metabolic Stability: The half-life in human liver microsomes increased by more than 10 times (from 3.2 min to 35.7 min), indicating a drastic reduction in metabolic clearance.[9]
This evidence strongly suggests that for the 6-bromo-2,4-dimethylpyridin-3-yl moiety, a corresponding substituted azabicycloalkane could offer substantial benefits in overcoming common ADME issues.[12]
Alternative Halogen Substitution
Replacing the bromine atom while retaining the 2,4-dimethylpyridine core is a more conservative strategy, aimed at subtly modulating properties rather than undertaking a complete scaffold hop.
Rationale for Replacement: The choice of halogen can fine-tune lipophilicity, metabolic stability, and even target engagement.[13]
-
Fluorine: As a bioisostere for hydrogen, fluorine is the smallest halogen and is often used to block sites of metabolism due to the strength of the C-F bond.[14] It is highly electronegative but a poor hydrogen bond acceptor.
-
Chlorine: Intermediate in size and lipophilicity between fluorine and bromine, chlorine can offer a balanced profile.[13]
Comparative Data: A molecular matched-pair analysis comparing chlorinated and fluorinated compounds reveals clear trends. Compounds with chlorine are consistently more lipophilic than their fluorinated counterparts.[13] Conversely, fluorinated compounds tend to be more soluble.[13] The choice between them is therefore a trade-off: if the primary goal is to reduce lipophilicity and increase solubility, fluorine is often preferred. If a certain level of lipophilicity is required for potency, chlorine may be a better option.
Other Aromatic Heterocycles
Replacing the bromopyridine with other heteroaromatic rings is a classical bioisosteric approach.[15] The choice depends on the desired electronic and hydrogen-bonding characteristics. For example, replacing the pyridine with a pyrimidine or pyrazine ring introduces an additional nitrogen atom, which can serve as another hydrogen bond acceptor and will lower the pKa of the ring system.
Quantitative Data Summary
The following table summarizes the expected impact of various bioisosteric replacements on key physicochemical properties, based on published experimental data.
| Moiety / Bioisostere | Key Change | cLogP (Predicted) | Aqueous Solubility | Metabolic Stability (HLM) | Rationale & Key Citation |
| Parent: 6-Bromo-2,4-dimethylpyridin-3-yl | Baseline | High | Low | Low to Moderate | The brominated aromatic system contributes to high lipophilicity and potential metabolic hotspots. |
| 3-Azabicyclo[3.1.1]heptane analog | Pyridine Ring → Saturated Bicycle | Similar to Lower | Dramatically High | Dramatically High | Increased sp³ character disrupts planarity, improving solubility and shielding from metabolic enzymes. A case study showed a >10-fold increase in both solubility and metabolic half-life.[9] |
| 6-Chloro-2,4-dimethylpyridin-3-yl | Bromo → Chloro | Lower | Slightly Higher | Similar or Higher | Chlorine is less lipophilic than bromine. This is a conservative change to reduce LogP while maintaining the core scaffold.[13] |
| 6-Fluoro-2,4-dimethylpyridin-3-yl | Bromo → Fluoro | Significantly Lower | Higher | Potentially Higher | Fluorine significantly reduces lipophilicity and can block metabolic sites due to the strong C-F bond.[6] |
| 2-Difluoromethyl-4,6-dimethylpyridin-3-yl | Bromo → H & Pyridine → 2-CHF2-Pyridine | Variable | Variable | Potentially Higher | The CHF2 group can act as a bioisostere of a hydroxyl group or mimic the electronic properties of a pyridine-N-oxide, potentially offering improved metabolic stability and unique interactions.[16][17] |
Experimental Protocols
To ensure the trustworthiness and reproducibility of these comparisons, detailed experimental protocols are essential.
Protocol 1: Synthesis of a 3-Azabicyclo[3.1.1]heptane Bioisostere
This protocol is adapted from a general, scalable approach for the synthesis of 3-azabicyclo[3.1.1]heptanes.[12] The key step involves the reductive cyclization of a spirocyclic oxetanyl nitrile.
Objective: To synthesize a saturated bioisostere of the parent moiety for comparative studies.
Workflow Diagram:
Caption: Synthetic workflow for 3-azabicyclo[3.1.1]heptane.
Step-by-Step Methodology:
-
Preparation: In a flame-dried, three-neck round-bottom flask under an argon atmosphere, suspend lithium aluminum hydride (LiAlH₄, 4.0 equivalents) in anhydrous tetrahydrofuran (THF, 0.2 M).
-
Addition of Precursor: Cool the suspension to 0 °C in an ice bath. Add a solution of the appropriate spirocyclic oxetanyl nitrile precursor (1.0 equivalent) in anhydrous THF dropwise over 30 minutes, maintaining the internal temperature below 5 °C.
-
Causality Note: The slow, cooled addition is critical to control the exothermic reaction of the powerful reducing agent LiAlH₄ with the nitrile and to prevent side reactions.
-
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.
-
Quenching (Fieser Work-up): Cool the reaction mixture back to 0 °C. Cautiously and sequentially add water (X mL), 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ used in grams.
-
Self-Validation: This specific work-up procedure is designed to precipitate the aluminum salts as a granular solid, which is easily filtered, ensuring a cleaner crude product and simplifying purification. A free-flowing white solid indicates a successful quench.
-
-
Filtration and Extraction: Stir the resulting slurry vigorously for 1 hour, then filter it through a pad of Celite®, washing the filter cake thoroughly with ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the desired 3-azabicyclo[3.1.1]heptane. Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS.
Protocol 2: In Vitro Metabolic Stability Assay in Human Liver Microsomes (HLM)
This protocol outlines a standard procedure to determine the metabolic stability of a compound, a critical parameter for predicting in vivo clearance.[18][19][20]
Objective: To quantify and compare the rate of metabolism of the parent moiety and its bioisosteres.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a 100 mM potassium phosphate buffer (pH 7.4).[21]
-
Prepare a stock solution of the NADPH regenerating system (containing NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in buffer.
-
Prepare 1 mM stock solutions of test compounds and positive controls (e.g., Midazolam, Dextromethorphan) in DMSO.[18]
-
-
Incubation Mixture Preparation:
-
On ice, prepare a master mix containing phosphate buffer and pooled human liver microsomes (final protein concentration of 0.5 mg/mL).[19]
-
Aliquot the master mix into a 96-well plate.
-
Add the test compound stock solution to the wells to achieve a final concentration of 1 µM. The final DMSO concentration should be ≤ 0.25%.[19]
-
-
Initiation of Reaction:
-
Pre-incubate the plate at 37 °C for 5 minutes with shaking.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system solution to all wells.
-
Causality Note: The reaction is initiated by the cofactor NADPH, which is required by cytochrome P450 enzymes for their catalytic activity.[19] A control incubation without NADPH is essential to check for non-enzymatic degradation.
-
-
Time-Point Sampling:
-
At specified time points (e.g., 0, 5, 15, 30, 45 minutes), terminate the reaction in the respective wells by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard (for LC-MS analysis).[21]
-
-
Sample Processing and Analysis:
-
Seal the plate and centrifuge at 4,000 rpm for 15 minutes to precipitate the microsomal proteins.
-
Transfer the supernatant to a new 96-well plate for analysis.
-
Analyze the samples by LC-MS/MS to quantify the remaining parent compound at each time point relative to the internal standard.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of parent compound remaining versus time.
-
Determine the slope of the line via linear regression, which represents the elimination rate constant (k).
-
Calculate the half-life (t₁/₂) using the formula: t₁/₂ = 0.693 / k.[21]
-
Conclusion and Future Outlook
The strategic replacement of the 6-bromo-2,4-dimethylpyridin-3-yl moiety offers a powerful avenue for optimizing drug candidates. The evidence strongly supports the use of saturated bicyclic scaffolds like 3-azabicyclo[3.1.1]heptane for dramatic improvements in solubility and metabolic stability, representing a transformative "scaffold hop."[9] For more conservative optimization, fine-tuning the halogen substituent from bromine to chlorine or fluorine provides a reliable method to modulate lipophilicity and block metabolic pathways.[13]
The choice of a bioisostere is not a one-size-fits-all solution and must be guided by the specific liabilities of the lead compound.[22] By employing the comparative data and robust experimental protocols detailed in this guide, researchers can make informed decisions, accelerating the design-make-test-analyze cycle and increasing the probability of advancing compounds with superior, well-rounded profiles.
References
- 1. Bioisosterism in Drug Discovery and Development - An Overview | Bentham Science [benthamscience.com]
- 2. Bioisosteric Replacement Strategies | SpiroChem [spirochem.com]
- 3. Bioisosteric Replacement as a Tool in Anti-HIV Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Investigation of aryl halides as ketone bioisosteres: refinement of potent and selective inhibitors of human cytochrome P450 19A1 (aromatase) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What is the role of bioisosterism in drug design? [synapse.patsnap.com]
- 7. Autonomous Bioisosteric Replacement for Multi-Property Optimization in Drug Design [arxiv.org]
- 8. chemrxiv.org [chemrxiv.org]
- 9. chemrxiv.org [chemrxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. Unexpected Discovery of Saturated Pyridine Mimetics - Enamine [enamine.net]
- 12. General Synthesis of 3-Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. chemrxiv.org [chemrxiv.org]
- 14. mch.estranky.sk [mch.estranky.sk]
- 15. Bioisosteres of Pyridine Group: A Case Study with Rosiglitazone as PPAR-γ Activator in Diabetes Mellitus Treatment | Auctores [auctoresonline.org]
- 16. 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mercell.com [mercell.com]
- 19. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 20. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 21. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 22. drughunter.com [drughunter.com]
The Pyridyl Problem: A Comparative Guide to Palladium Ligands for Suzuki-Miyaura Coupling of Pyridylboronic Acids
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency. However, the inclusion of nitrogen-containing heterocycles, particularly pyridines, presents a unique set of challenges colloquially known as the "2-pyridyl problem."[1][2][3] This guide provides a comparative analysis of palladium ligands designed to overcome these hurdles, offering experimental insights and protocols to empower researchers in the synthesis of pyridyl-containing molecules, which are prevalent in pharmaceuticals and functional materials.[2][4]
The Challenge: Understanding the "2-Pyridyl Problem"
The difficulty in coupling 2-pyridylboronic acids stems from a combination of factors that can hinder catalytic activity and reduce reaction yields.[2][5][6]
-
Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, leading to catalyst inhibition or deactivation.[1][5] This is particularly problematic with the 2-pyridyl isomer due to the proximity of the nitrogen to the reaction site.[1][3]
-
Protodeboronation: Pyridylboronic acids, especially the 2-isomer, are susceptible to protodeboronation, a side reaction where the carbon-boron bond is cleaved, leading to the formation of unsubstituted pyridine and boric acid.[5][6]
-
Slow Transmetalation: As electron-deficient heteroaryl boron derivatives, 2-pyridylboronic acids often exhibit slow rates of transmetalation with the palladium catalyst.[5][6]
To address these challenges, the careful selection of the palladium ligand is paramount. The ideal ligand should be sterically bulky and electron-rich to promote the desired catalytic cycle while minimizing catalyst inhibition and side reactions.
Ligand Classes in Focus: Phosphines vs. N-Heterocyclic Carbenes
Two major classes of ligands have emerged as powerful tools for facilitating the Suzuki-Miyaura coupling of pyridylboronic acids: bulky, electron-rich phosphines and N-heterocyclic carbenes (NHCs).[4]
Phosphine Ligands: The Buchwald and Fu Legacy
The laboratories of Stephen Buchwald and Gregory Fu have developed a vast portfolio of sterically hindered and electron-rich phosphine ligands that have proven highly effective for challenging cross-coupling reactions.[1] Ligands such as SPhos, XPhos, and RuPhos are designed to create a coordinatively unsaturated, yet stable, palladium center that readily undergoes oxidative addition and reductive elimination.[1][4]
N-Heterocyclic Carbene (NHC) Ligands: A New Generation of Stability
NHC ligands have gained significant traction due to their strong σ-donating ability, which forms a robust bond with the palladium center.[4] This stability often translates into higher catalyst turnover numbers and frequencies, making them highly efficient for difficult couplings.[4][7]
Comparative Performance of Palladium Ligands
The following table summarizes the performance of various palladium ligands in the Suzuki-Miyaura coupling of pyridylboronic acids, with data compiled from multiple sources. It is important to note that direct comparisons can be challenging due to variations in reaction conditions.
| Ligand | Palladium Precursor | Aryl/Heteroaryl Halide | Pyridylboronic Acid Derivative | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Phosphine Ligands | ||||||||
| SPhos | Pd₂(dba)₃ | 3,5-(bis-trifluoromethyl)bromobenzene | Lithium triisopropyl 2-pyridylboronate | KF | Dioxane | 100 | 82 | [6] |
| Ligand 2 (a biaryl phosphine) | Pd₂(dba)₃ | 2-chloro-m-xylene | 3-pyridine boronic acid | K₃PO₄ | n-Butanol | 100-120 | 81 | [8] |
| XPhos | Not specified | Heteroaryl chlorides | Thiophene and pyridylboronic acids | Not specified | Not specified | Not specified | High efficiency | [9] |
| NHC Ligands | ||||||||
| IPr | PdCl₂ | 2,4-dichloropyridine | Phenylboronic acid | Not specified | Not specified | RT | Good yields | [10] |
| PEPPSI-IPr | Not specified | Aryl chlorides | Secondary amines (in amination) | Not specified | Not specified | Not specified | High efficiency | [11] |
Note: This table is a qualitative guide and not a direct quantitative comparison due to varying reaction conditions across different studies.
Experimental Protocols
The following is a general, representative protocol for the Suzuki-Miyaura coupling of a 2-pyridylboronic acid derivative with an aryl bromide using a phosphine ligand.
General Procedure for Suzuki-Miyaura Coupling of 2-Pyridylboronic Acids
Materials:
-
Aryl bromide (1.0 equiv)
-
2-Pyridylboronic acid derivative (e.g., lithium triisopropyl 2-pyridylboronate) (1.5 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃) (1-2 mol%)
-
Phosphine ligand (e.g., SPhos) (L:Pd ratio of 2:1 to 4:1)
-
Base (e.g., K₃PO₄ or KF) (3.0 equiv)
-
Anhydrous, degassed solvent (e.g., dioxane, toluene, or n-butanol)
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask or reaction vial under an inert atmosphere (e.g., argon or nitrogen), add the aryl bromide, the 2-pyridylboronic acid derivative, and the base.
-
Catalyst Preparation: In a separate glovebox or under an inert atmosphere, prepare the active catalyst by mixing the palladium precatalyst and the phosphine ligand in a small amount of the reaction solvent.
-
Reaction Initiation: Add the anhydrous, degassed solvent to the flask containing the substrates and base. Then, add the prepared catalyst solution via syringe.
-
Reaction Conditions: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (typically 12-24 hours).
-
Monitoring the Reaction: Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 2-arylpyridine.[5]
Visualizing the Catalytic Cycle and Ligand Selection
To better understand the process, the following diagrams illustrate the Suzuki-Miyaura catalytic cycle and a decision-making workflow for ligand selection.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Decision workflow for selecting an appropriate palladium ligand.
Conclusion
The Suzuki-Miyaura coupling of pyridylboronic acids, while challenging, is a readily achievable transformation with the appropriate choice of palladium ligand and reaction conditions. Bulky, electron-rich phosphine ligands, such as those developed by Buchwald and Fu, and robust N-heterocyclic carbene ligands have proven to be highly effective in overcoming the inherent difficulties of the "2-pyridyl problem." By understanding the underlying mechanistic challenges and leveraging the advanced ligand technologies available, researchers can confidently incorporate pyridyl moieties into their target molecules, accelerating discovery in drug development and materials science.
References
- 1. benchchem.com [benchchem.com]
- 2. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Kinetic Studies of Suzuki Reactions with Substituted Pyridylboronic Acids
For researchers and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for forging carbon-carbon bonds.[1][2] The incorporation of nitrogen-containing heterocycles, particularly the pyridine motif, is a cornerstone of modern medicinal chemistry.[3][4][5] However, the use of pyridylboronic acids as coupling partners is fraught with challenges that can significantly impact reaction efficiency and reproducibility.[3][4][6] Understanding the kinetics of these reactions is not merely an academic exercise; it is critical for process optimization, impurity profiling, and scalable synthesis.
This guide provides an in-depth comparison of the factors governing the kinetics of Suzuki reactions with substituted pyridylboronic acids. We will move beyond simple protocols to explore the underlying mechanistic principles, offering field-proven insights to navigate the complexities of these vital transformations.
The Suzuki-Miyaura Catalytic Cycle: A Kinetic Perspective
The reaction mechanism is best understood as a catalytic cycle, where the rate of product formation is determined by the slowest, or rate-determining, step.[1][7] The three fundamental steps are: oxidative addition, transmetalation, and reductive elimination.[1][7][8]
Caption: The Suzuki-Miyaura catalytic cycle, highlighting the key stages influencing reaction kinetics.
For many Suzuki-Miyaura reactions, especially with electron-deficient heteroarylboronic acids, the transmetalation step is the rate-determining step.[9] This is the stage where the organic moiety is transferred from the boron atom to the palladium center. The efficiency of this step is profoundly influenced by the nature of the pyridylboronic acid, the base, the solvent, and the ligands on the palladium catalyst.
The "2-Pyridyl Problem": A Kinetic Bottleneck
A notorious challenge in this field is the so-called "2-pyridyl problem".[3][6] 2-Pyridylboronic acids are often unstable and exhibit poor reactivity compared to their 3- and 4-pyridyl counterparts.[3][4]
Kinetic Implications:
-
Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen, being ortho to the boronic acid, can chelate to the palladium(II) center. This forms a stable, inactive complex that resists transmetalation, effectively poisoning the catalyst and halting the catalytic cycle.
-
Protodeboronation: 2-Pyridylboronic acids are particularly susceptible to protodeboronation, a non-productive side reaction where the C-B bond is cleaved by a proton source (like water or alcohol), leading to the formation of pyridine and boric acid.[9][10] This decomposition pathway competes directly with the desired cross-coupling, reducing the yield.
Caption: Competing kinetic pathways for 2-pyridylboronic acids in Suzuki-Miyaura coupling.
To overcome these kinetic hurdles, strategies often involve using more stable boronic acid surrogates (like MIDA boronates or N-phenyldiethanolamine esters), carefully selecting ligands that disfavor chelation, or employing reaction conditions that accelerate the rate of transmetalation relative to decomposition.[4][10]
Comparative Performance: Key Factors Influencing Reaction Kinetics
A systematic kinetic study requires comparing how different variables affect the reaction rate. Below, we analyze the core components.
Pyridylboronic Acid Isomer and Substituents
The position of the boronic acid group and the electronic nature of other substituents on the pyridine ring have a dramatic effect on reaction kinetics.
| Boronic Acid | Relative Reactivity | Primary Kinetic Challenge | Common Mitigation Strategy |
| 4-Pyridylboronic Acid | High | Generally stable and reactive. | Standard conditions are often sufficient.[11] |
| 3-Pyridylboronic Acid | High | Generally stable and reactive. | Standard conditions are often sufficient. |
| 2-Pyridylboronic Acid | Low | Catalyst inhibition via N-Pd chelation; rapid protodeboronation.[3][12] | Use of bulky ligands; stable boronate esters (MIDA, pinacol); slow-release strategies.[10] |
| Electron-Withdrawing Substituents | Generally Slower | Decreased nucleophilicity of the aryl group slows transmetalation. | Use of more electron-rich phosphine ligands and stronger bases. |
| Electron-Donating Substituents | Generally Faster | Increased nucleophilicity of the aryl group accelerates transmetalation. | Milder bases and lower temperatures may be sufficient.[13] |
The Role of the Base: Activating the Boronic Acid
The base is not a mere spectator; it plays a crucial role in activating the boronic acid for transmetalation.[1][14] It reacts with the boronic acid to form a more nucleophilic boronate species ([R-B(OH)₃]⁻), which is the active species in the transmetalation step.[14][15]
| Base | Strength | Typical Conditions | Kinetic Considerations |
| K₃PO₄ | Strong | Anhydrous or aqueous THF, Dioxane | Highly effective; promotes formation of the active boronate. Often a good choice for challenging couplings. |
| Cs₂CO₃ | Strong | Anhydrous or aqueous solvents | High solubility in organic solvents can accelerate reactions, but cost can be a factor. |
| Na₂CO₃ / K₂CO₃ | Moderate | Aqueous solvent mixtures (e.g., Dioxane/H₂O) | A common, cost-effective choice. The reaction rate can be sensitive to the amount of water present.[16][17] |
| Organic Bases (e.g., Et₃N) | Weak | Anhydrous conditions | Generally less effective and lead to slower reactions as they are less efficient at forming the boronate.[15] |
The choice of base is empirical, and its stoichiometry can significantly affect reaction selectivity and rate.[14][18] Fewer bases may favor the reactivity of the boronic acid with a lower pKa.[14]
Catalyst and Ligand Selection
The palladium source and its associated ligands dictate the stability and reactivity of the catalytic intermediates.[2] For pyridylboronic acids, sterically bulky and electron-rich phosphine ligands are often required.
-
Electron-Rich Ligands (e.g., SPhos, XPhos, P(tBu)₃): These ligands increase electron density on the palladium center, which facilitates the oxidative addition step and can accelerate the overall catalytic turnover.[2][18]
-
Bulky Ligands: The steric bulk helps to prevent the formation of inactive dimeric palladium species and can disfavor the problematic N-Pd chelation from 2-pyridyl substrates.[18] Furthermore, bulky ligands promote the final reductive elimination step.[1]
Solvent Effects
Solvents influence the solubility of reagents and the stability of charged intermediates in the catalytic cycle.[19] Biphasic systems, often involving toluene or dioxane with an aqueous base, are common. Polar aprotic solvents like DMF or acetonitrile can sometimes alter reaction selectivity and rates, potentially by stabilizing different active catalyst species.[19][20] It is crucial to recognize that solvent quality and trace contaminants can poison the catalyst and impede reproducibility, a significant concern in industrial processes.[21]
Experimental Protocol: A Self-Validating Kinetic Study
This protocol describes a method for determining the initial reaction rate using High-Performance Liquid Chromatography (HPLC) analysis. The inclusion of an internal standard is critical for trustworthiness, as it corrects for variations in sample volume and injection, making the data self-validating.
Caption: Experimental workflow for monitoring Suzuki-Miyaura reaction kinetics using HPLC.
Step-by-Step Methodology:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the aryl halide (e.g., 0.1 M in dioxane).
-
Prepare a stock solution of a suitable internal standard (e.g., biphenyl or naphthalene, 0.05 M in dioxane). The internal standard must not react under the reaction conditions and should be well-resolved from reactants and products in the HPLC analysis.
-
-
Reaction Setup:
-
To a reaction vessel equipped with a magnetic stir bar and under an inert atmosphere (e.g., Argon), add the pyridylboronic acid (e.g., 1.2 mmol), the base (e.g., K₃PO₄, 3.0 mmol), the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 mmol), and the solvent (e.g., 8 mL of dioxane and 2 mL of water).
-
Allow the mixture to stir at the desired reaction temperature (e.g., 80 °C) for 15 minutes to ensure thermal equilibrium and catalyst activation.
-
-
Reaction Initiation and Sampling:
-
To initiate the reaction (t=0), add the aryl halide stock solution (e.g., 10 mL of 0.1 M solution, 1.0 mmol).
-
Immediately withdraw the first aliquot (t=0, approx. 50 µL) using a syringe and quench it in a labeled HPLC vial containing 1 mL of the quenching solution (e.g., acetonitrile) and a known amount of the internal standard stock solution.
-
Continue to withdraw and quench aliquots at regular, timed intervals (e.g., 2, 5, 10, 20, 40, 60 minutes). The frequency should be higher at the beginning of the reaction.
-
-
HPLC Analysis:
-
Analyze the quenched samples by reverse-phase HPLC with UV detection.
-
Develop a method that provides baseline separation of the aryl halide, pyridylboronic acid, the biaryl product, and the internal standard.
-
Generate a calibration curve for the product relative to the internal standard to determine the concentration of the product in each sample.
-
-
Data Analysis:
-
Plot the concentration of the product versus time.
-
The initial reaction rate is determined from the slope of the linear portion of this curve, typically the first 10-20% of the reaction conversion.
-
This kinetic data provides a reliable basis for comparing the effects of different substrates, catalysts, or conditions, enabling rational optimization of the Suzuki-Miyaura reaction for your specific application.[22][23]
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. mediatum.ub.tum.de [mediatum.ub.tum.de]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Asymmetric Suzuki-Miyaura coupling of heterocycles via Rhodium-catalysed allylic arylation of racemates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations | Semantic Scholar [semanticscholar.org]
- 7. m.youtube.com [m.youtube.com]
- 8. youtube.com [youtube.com]
- 9. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A General Solution for the 2-Pyridyl Problem - PMC [pmc.ncbi.nlm.nih.gov]
- 11. nbinno.com [nbinno.com]
- 12. benchchem.com [benchchem.com]
- 13. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. High Throughput Experimentation and Continuous Flow Validation of Suzuki-Miyaura Cross-Coupling Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Senior Application Scientist’s Guide to Assessing the Purity of Synthesized (6-Bromo-2,4-dimethylpyridin-3-yl)boronic Acid
Introduction: The Critical Role of Purity in Suzuki Coupling Intermediates
In the landscape of modern drug discovery and development, Suzuki-Miyaura cross-coupling reactions are indispensable tools for constructing complex molecular architectures. Boronic acids and their derivatives are the lynchpins of these reactions, and their purity is not merely a matter of academic rigor but a critical determinant of reaction yield, reproducibility, and the impurity profile of the final active pharmaceutical ingredient (API).[1][2]
(6-Bromo-2,4-dimethylpyridin-3-yl)boronic acid is a key heterocyclic building block, offering a versatile scaffold for introducing a substituted pyridine moiety. However, its synthesis is not without challenges, often yielding a mixture of the desired product and several structurally related impurities. This guide provides a comparative analysis of the primary analytical techniques used to assess the purity of this vital intermediate, offering field-proven insights and detailed experimental protocols to guide researchers in making informed decisions for their synthetic workflows.
Understanding the Impurity Landscape
Effective purity assessment begins with understanding what to look for. Beyond unreacted starting materials, the synthesis and storage of arylboronic acids can introduce specific, characteristic impurities.
-
Boroxines (Anhydrides): Boronic acids have a propensity to undergo dehydration to form cyclic trimeric anhydrides known as boroxines.[3] While this process is often reversible upon exposure to water or during aqueous workups and certain chromatographic conditions, the presence of boroxines can complicate quantification and NMR interpretation.
-
Protodeboronation Products: The carbon-boron bond can be susceptible to cleavage under certain conditions (acidic, basic, or in the presence of specific metals), replacing the boronic acid group with a hydrogen atom.[2] This results in the formation of 2-bromo-4,6-dimethylpyridine, an impurity that will not participate in the desired coupling reaction.
-
Pinacol Esters and Other Derivatives: If pinacol or other diols are used during synthesis or purification, residual ester forms of the boronic acid may persist. These esters have different reactivity and chromatographic behavior.[4]
This guide will compare the three most powerful and commonly employed analytical techniques for identifying and quantifying these and other impurities: High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).
Comparative Analysis of Purity Assessment Techniques
The choice of analytical method is dictated by the specific question being asked. Is the goal a precise quantitative purity value? Or is it structural confirmation and impurity identification? Often, a combination of techniques is required for a complete picture.
High-Performance Liquid Chromatography (HPLC): The Quantitative Workhorse
For determining a precise purity value (e.g., % area), reversed-phase HPLC is the gold standard in the pharmaceutical industry.[1][5] It excels at separating the target compound from its impurities, allowing for accurate quantification.
Causality Behind Experimental Choices:
-
Column Selection: A C18 stationary phase is the most common starting point for boronic acids.[6] We recommend a column with advanced silica technology (e.g., XSelect™ Premier HSS T3) to improve peak shape and minimize secondary interactions between the boronic acid and residual silanols on the silica surface.[1]
-
Mobile Phase: A simple mobile phase of water and acetonitrile (or methanol) with a modifier is typically effective. Formic acid is often added to suppress the ionization of the boronic acid's hydroxyl groups, leading to better retention and peak shape.[1]
-
Detection: UV detection is straightforward, as the pyridine ring is a strong chromophore. A photodiode array (PDA) detector is highly recommended as it allows for peak purity analysis by comparing spectra across a single peak.
Data Presentation: Comparison of HPLC Methods
| Parameter | Method A (Screening) | Method B (Optimized) | Rationale for Optimization |
| Column | Standard C18, 5 µm | XSelect™ Premier HSS T3, 2.5 µm | HSS T3 provides better retention for polar compounds; smaller particle size increases efficiency and resolution.[1] |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water | Consistent |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | 0.1% Formic Acid in Acetonitrile | Consistent |
| Gradient | 5-95% B in 15 min | 10-70% B in 10 min | Faster gradient tailored to the specific compound, improving throughput. |
| Flow Rate | 1.0 mL/min | 0.5 mL/min | Reduced flow rate is appropriate for the smaller particle size column. |
| Detection | UV at 254 nm | PDA (220-400 nm) | PDA allows for comprehensive peak purity assessment and identification of co-eluting impurities. |
| Expected Purity | ~94.0%[7] | >98.0% (post-purification) | Optimized method provides a more accurate assessment. |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Fingerprint
NMR provides invaluable, unambiguous structural information. It is the primary technique for confirming the identity of the synthesized compound and for identifying the structure of unknown impurities.[8]
Causality Behind Experimental Choices:
-
¹H NMR: Provides the most immediate structural information. The chemical shifts and coupling constants of the aromatic protons and the methyl groups confirm the substitution pattern. The boronic acid protons (-B(OH)₂) often appear as a broad singlet and can exchange with residual water in the solvent, sometimes making them difficult to observe.
-
¹³C NMR: Confirms the carbon skeleton. A key diagnostic feature is the carbon atom attached to the boron; its signal is often broad or sometimes unobservable due to quadrupolar relaxation of the adjacent boron nucleus.[9]
-
¹¹B NMR: This is a highly specific technique for observing the boron atom directly.[10] The chemical shift can confirm the trigonal planar geometry of the boronic acid (typically δ 27-30 ppm) and can help detect other boron-containing species like boroxines or boronate esters, which appear at different chemical shifts.[10][11]
Mass Spectrometry (MS): The Molecular Weight Confirmer
MS is a highly sensitive technique used to confirm the molecular weight of the target compound and to identify the mass of potential impurities.[8][12]
Causality Behind Experimental Choices:
-
Ionization Technique: Electrospray Ionization (ESI) is a soft ionization technique well-suited for boronic acids, typically observing the [M+H]⁺ ion.[12]
-
Isotopic Pattern: Boron has two abundant stable isotopes, ¹⁰B (~20%) and ¹¹B (~80%). This results in a characteristic isotopic pattern for boron-containing ions in the mass spectrum, providing a high degree of confidence in their identification. The [M+H]⁺ peak will be accompanied by a smaller [M+H]⁺ peak at one mass unit lower, in an approximate 4:1 ratio.[13][14] This is a definitive signature of a molecule containing a single boron atom.
Integrated Workflow for Purity Assessment
No single technique tells the whole story. A robust, self-validating purity assessment workflow integrates these methods to provide complementary information.
Caption: Integrated workflow for synthesis, analysis, and purification.
Experimental Protocols
Protocol 1: Quantitative Purity by HPLC-PDA
-
Sample Preparation: Accurately weigh ~1 mg of the boronic acid sample and dissolve in 1 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution. Further dilute to ~0.1 mg/mL for injection.
-
Instrumentation: Use an HPLC system equipped with a PDA detector.
-
Chromatographic Conditions:
-
Column: Waters XSelect™ Premier HSS T3 (4.6 x 100 mm, 2.5 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.5 mL/min
-
Gradient: Start at 10% B, linear gradient to 70% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
-
Injection Volume: 5 µL
-
Detection: PDA scan from 210-400 nm; extract chromatogram at λmax (~265 nm).
-
-
Analysis: Integrate all peaks. Calculate purity as the percentage of the main peak area relative to the total area of all peaks. Use the PDA data to check for peak purity to ensure no impurities are co-eluting.
Protocol 2: Structural Confirmation by NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred as it can help in observing exchangeable protons like the B(OH)₂ protons.
-
¹H NMR Acquisition: Acquire a standard ¹H spectrum. Expected signals would include a singlet for the aromatic proton, two singlets for the two methyl groups, and a broad singlet for the B(OH)₂ protons.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. This may require a longer acquisition time.
-
¹¹B NMR Acquisition: Acquire a proton-decoupled ¹¹B spectrum. This is a relatively quick experiment. Use a boric acid standard as an external reference if precise chemical shift is required. A single, relatively sharp peak between 27 and 30 ppm is expected for the boronic acid.
Protocol 3: Molecular Weight Confirmation by LC-MS
-
Sample Preparation: Use the same diluted sample prepared for HPLC analysis (~0.1 mg/mL).
-
Instrumentation: Couple the HPLC system to an ESI mass spectrometer.
-
Chromatographic Conditions: Use the same "Method B" conditions as described in the HPLC protocol to ensure correlation between UV and MS data.
-
MS Acquisition:
-
Mode: ESI Positive
-
Scan Range: m/z 100-500
-
Analysis: Look for the [M+H]⁺ ion for this compound (C₇H₉BBrNO₂), which has a monoisotopic mass of 215.99 u. The expected m/z will be ~217.0. Crucially, confirm the presence of the characteristic boron and bromine isotopic patterns.
-
Conclusion
Assessing the purity of this compound is a multi-faceted task that relies on the synergistic use of modern analytical techniques. While HPLC with PDA detection provides the ultimate quantitative answer, it must be supported by the unambiguous structural confirmation from NMR and the molecular weight verification from MS. This integrated approach forms a self-validating system, ensuring that this critical building block meets the stringent quality requirements for successful and reproducible outcomes in drug discovery and development.
References
- 1. waters.com [waters.com]
- 2. amcrasto.wordpress.com [amcrasto.wordpress.com]
- 3. application.wiley-vch.de [application.wiley-vch.de]
- 4. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. waters.com [waters.com]
- 6. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. H27460.03 [thermofisher.com]
- 8. ijpsjournal.com [ijpsjournal.com]
- 9. rsc.org [rsc.org]
- 10. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. rsc.org [rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. The Boron Mass Spectrum: Isotopes, Peaks, and Real-World Applications | Borates Today [borates.today]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of (6-Bromo-2,4-dimethylpyridin-3-yl)boronic Acid
For researchers, scientists, and drug development professionals, the integrity of our work is intrinsically linked to the safety and responsibility with which we conduct it. The proper management and disposal of chemical reagents like (6-Bromo-2,4-dimethylpyridin-3-yl)boronic acid are not mere procedural afterthoughts; they are foundational to ensuring a safe laboratory environment, maintaining regulatory compliance, and protecting our environment. This guide provides a detailed, step-by-step protocol for the safe handling and disposal of this compound, grounded in established safety principles and regulatory standards.
Hazard Identification and Risk Assessment: Know Your Reagent
This compound is a specialized reagent used in organic synthesis. Before any handling or disposal, a thorough understanding of its potential hazards is critical. According to its Safety Data Sheet (SDS), this compound is classified as a skin, eye, and respiratory irritant[1]. As with many specialized chemicals, comprehensive toxicological data may not be fully available. Therefore, it is a cornerstone of laboratory safety to treat any compound with unknown or incomplete hazard data as potentially hazardous[2][3].
This principle of precaution dictates that all waste generated from the use of this compound must be managed as hazardous waste. Under no circumstances should this chemical or its containers be disposed of in standard trash or poured down the drain[4][5].
Table 1: Hazard Profile of this compound
| Hazard Classification | Description | Precautionary Statement |
| Skin Irritation | Causes skin irritation. | Wash hands and any exposed skin thoroughly after handling. Wear protective gloves[1][6]. |
| Eye Irritation | Causes serious eye irritation. | Wear eye protection, such as chemical safety goggles or a face shield[1][6]. |
| Respiratory Irritation | May cause respiratory irritation. | Avoid breathing dust. Use only outdoors or in a well-ventilated area, preferably a chemical fume hood[1][6]. |
Personal Protective Equipment (PPE) and Handling
All handling and disposal procedures must be conducted within a certified chemical fume hood to minimize inhalation exposure[4][7]. Adherence to proper PPE is the first line of defense against chemical exposure.
Table 2: Required Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a full-face shield. | Protects against splashes and airborne particles causing serious eye irritation[4][7]. |
| Hand Protection | Chemical-resistant nitrile or neoprene gloves. | Prevents skin contact and irritation. Contaminated gloves must be disposed of as solid hazardous waste[4][7]. |
| Body Protection | A fully fastened lab coat. | Prevents contamination of personal clothing and minimizes skin exposure[4]. |
| Footwear | Closed-toe shoes. | Protects feet from spills. |
The Core Disposal Protocol: A Step-by-Step Workflow
The foundation of proper chemical waste management lies in a systematic and compliant procedure. The following steps provide a clear workflow for the disposal of this compound, from the point of generation to its final collection.
Step 1: Waste Segregation and Characterization
The principle of waste segregation is critical to prevent dangerous reactions and ensure proper disposal pathways[8][9]. Waste containing this compound must be collected separately from other waste streams.
-
Solid Waste: This includes unused or expired reagent, contaminated gloves, weigh boats, paper towels, and other disposable lab supplies. These items should be collected in a designated, lined container[5].
-
Liquid Waste: This includes solutions containing the boronic acid. The solvent composition must be known and compatible with the waste container.
-
Sharps Waste: Contaminated needles or other sharps must be placed in a puncture-resistant sharps container specifically designated for hazardous chemical waste.
Step 2: Proper Containerization
Choosing the correct container is mandated by EPA regulations to prevent leaks and spills[10][11].
-
Use only chemically compatible containers with secure, leak-proof lids[12]. Glass or high-density polyethylene (HDPE) containers are generally suitable.
-
Never use food-grade containers, such as milk jugs, for hazardous waste[10].
-
Ensure containers are in good condition, free from cracks or defects.
-
Containers must be kept closed at all times except when actively adding waste[9][10]. This is a common and critical regulatory requirement.
Step 3: Meticulous Labeling
Accurate labeling is a legal requirement under OSHA and EPA regulations, ensuring that hazards are clearly communicated to everyone who may handle the container[2][11][13].
Every waste container must have a hazardous waste label that includes:
-
The words "Hazardous Waste" .
-
The full, unambiguous chemical name: "this compound" [4].
-
A clear indication of the primary hazards (e.g., "Irritant").
-
For liquid waste, list all components of the solution, including solvents.
Step 4: Accumulation and Storage
Waste must be stored safely in a designated Satellite Accumulation Area (SAA) within or near the laboratory where it is generated[10][11].
-
Store the sealed and labeled waste containers in a designated secondary containment bin to contain any potential leaks.
-
Ensure incompatible waste types are physically segregated.
-
Do not accumulate more than 55 gallons of hazardous waste or 1 quart of acutely hazardous waste in an SAA.
Step 5: Final Disposal
The final step is to arrange for professional disposal.
-
Follow your institution's specific procedures for hazardous waste pickup. This typically involves contacting the Environmental Health and Safety (EHS) department[7][8].
-
Do not attempt to transport hazardous waste off-site yourself. Disposal must be handled by a licensed hazardous waste management company[8][14].
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration [osha.gov]
- 3. OSHA Laboratory Standard - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. web.mit.edu [web.mit.edu]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. benchchem.com [benchchem.com]
- 8. Best Practices for Hazardous Waste Disposal - AEG Environmental [aegenviro.com]
- 9. ethz.ch [ethz.ch]
- 10. pfw.edu [pfw.edu]
- 11. epa.gov [epa.gov]
- 12. chemistry.utoronto.ca [chemistry.utoronto.ca]
- 13. safetypartnersinc.com [safetypartnersinc.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
A Researcher's Guide to Handling (6-Bromo-2,4-dimethylpyridin-3-yl)boronic acid: PPE, Operations, and Disposal
As a Senior Application Scientist, my primary objective is to empower fellow researchers to achieve their goals safely and efficiently. The handling of specialized reagents like (6-Bromo-2,4-dimethylpyridin-3-yl)boronic acid is routine in drug discovery and organic synthesis, yet it demands a meticulous approach to safety. This guide moves beyond a simple checklist, providing a framework of understanding—the "why" behind each safety protocol—to ensure that best practices become second nature in your laboratory.
This document serves as an essential guide for the safe handling, use, and disposal of this compound, ensuring the protection of all laboratory personnel.
Hazard Assessment: Understanding the Compound
Before handling any chemical, a thorough understanding of its intrinsic hazards is critical. This compound is a substituted pyridine derivative, and its hazard profile is dictated by both the boronic acid functional group and the brominated aromatic ring.
Based on Safety Data Sheets (SDS) for this and structurally related compounds, the primary hazards are:
-
Skin Irritation: Causes skin irritation upon contact.[1][2][3]
-
Serious Eye Irritation: Poses a significant risk of serious eye irritation.[1][2][3]
-
Respiratory Tract Irritation: Inhalation of dust may cause respiratory irritation.[1][2][4]
Furthermore, it is crucial to recognize that boronic acids as a chemical class have been identified as potential mutagens, necessitating careful handling to minimize exposure.[5]
| Chemical Profile | |
| IUPAC Name | This compound |
| CAS Number | 1072944-23-0[1][6] |
| Molecular Formula | C₇H₉BBrNO₂[6] |
| Molecular Weight | 229.87 g/mol [6] |
| Appearance | White to off-white solid/flakes[4] |
Mandatory Personal Protective Equipment (PPE)
The selection of PPE is your first and most critical line of defense. It is not merely a barrier but a system designed to prevent chemical exposure through all potential routes. The following PPE is mandatory when handling this compound.
| PPE Category | Specification | Rationale |
| Eye & Face Protection | Chemical safety goggles meeting EN166 (EU) or ANSI Z87.1 (US) standards. A full-face shield should be worn over goggles when handling larger quantities or if there is a significant splash risk.[7][8] | The compound is a known serious eye irritant.[1][2] Goggles provide a seal around the eyes to protect against airborne dust particles and accidental splashes of solvents.[7][8] |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile). Gloves must be inspected for tears or holes before use and changed immediately upon contamination.[7][9] | Prevents direct skin contact, mitigating the risk of skin irritation.[4] Proper glove removal technique is essential to avoid contaminating your hands. |
| Body Protection | A flame-resistant lab coat, fully fastened. Long pants and closed-toe, closed-heel shoes are also required.[7][8] | Protects skin on the arms and body from accidental spills or contact with contaminated surfaces. This provides a removable barrier in the event of a significant spill. |
| Respiratory Protection | A NIOSH/MSHA-approved respirator (e.g., N95 dust mask) is required when handling the solid compound outside of a certified chemical fume hood or when dust generation is likely.[4][7][8][10] | Minimizes the risk of inhaling the powdered compound, which can cause respiratory tract irritation.[4][8] Engineering controls, such as a fume hood, should always be the primary method of exposure control. |
Operational Plan: A Step-by-Step Handling Protocol
A disciplined workflow is essential for safety. The following protocol provides a self-validating system for handling this compound.
Step 1: Preparation and Engineering Controls
-
Designate a Work Area: All handling of this compound must occur in a designated area, preferably within a certified chemical fume hood to control dust and vapors.[9][10]
-
Verify Safety Equipment: Before starting, ensure that a safety shower and an eyewash station are unobstructed and readily accessible.[9]
-
Assemble Materials: Gather all necessary equipment (spatulas, weigh paper, glassware) and place them within the fume hood to minimize movement in and out of the controlled workspace.
Step 2: Donning PPE
Follow a logical sequence to avoid contamination:
-
Don lab coat and ensure it is fully buttoned.
-
Put on safety goggles or face shield.
-
Put on respiratory protection, if required.
-
Finally, don gloves, ensuring they overlap the cuffs of the lab coat.
Step 3: Handling the Compound
-
Minimize Dust: When transferring the solid, use a spatula and handle it gently to avoid generating airborne dust.[4][7] Avoid pouring the dry powder directly.
-
Containment: Keep the container tightly closed when not in use.[4] All manipulations should be performed over a tray or bench paper to contain any minor spills.
Step 4: Doffing PPE and Decontamination
This process is critical to prevent carrying contaminants out of the lab.
-
Remove Gloves: Remove gloves first, using a technique that avoids touching the outer surface with bare skin. Dispose of them in the designated hazardous waste container.[11]
-
Remove Lab Coat: Remove the lab coat by folding it inward on itself and store it appropriately.
-
Remove Eye/Face/Respiratory Protection: Remove goggles and respirator last.
-
Wash Hands: Wash hands thoroughly with soap and water for at least 20 seconds after all work is complete, even if gloves were worn.[7][9]
Emergency Response Protocols
In the event of an exposure or spill, a swift and correct response is crucial.
| Exposure Route | Immediate Action |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][4][12] |
| Skin Contact | Immediately remove all contaminated clothing. Flush the affected skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.[1][4][12][13] |
| Inhalation | Move the affected person to fresh air immediately. If breathing is difficult, give oxygen. If not breathing, provide artificial respiration. Seek immediate medical attention.[4][12] |
| Ingestion | Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth with water and have them drink 2-4 cupfuls of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4][12] |
Spill Cleanup
-
Evacuate: Alert others in the area and evacuate non-essential personnel.
-
Ventilate: Ensure the area is well-ventilated, but avoid actions that could generate dust.
-
Contain: For small spills, use an inert absorbent material like sand or vermiculite to cover the spill.[9][10]
-
Clean: Carefully sweep or scoop the material into a clearly labeled, sealed container for hazardous waste disposal. Decontaminate the area with an appropriate solvent, followed by soap and water. All cleanup materials must be disposed of as hazardous waste.[9][10]
-
Report: Report the spill to your institution's Environmental Health and Safety (EHS) department.[10]
Disposal Plan
Proper disposal is a legal and ethical responsibility. This compound and any materials contaminated with it must be treated as hazardous waste. Under no circumstances should this chemical or its containers be disposed of in regular trash or down the drain. [11][14]
Step-by-Step Disposal Procedure
-
Waste Segregation: Use separate, clearly labeled, and sealable containers for solid and liquid waste.[11][14]
-
Solid Waste: This includes excess reagent, contaminated gloves, weigh paper, and spill cleanup materials. Place these in a designated solid hazardous waste container.
-
Liquid Waste: If the compound is used in a solution, collect all waste solutions in a designated liquid hazardous waste container.
-
Container Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".[11]
-
Storage: Store sealed and labeled waste containers in a designated satellite accumulation area according to your institution's guidelines until pickup by EHS.[10]
Caption: Disposal workflow for this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. Collection - Boronic Acids and Derivativesî¸Probing the StructureâActivity Relationships for Mutagenicity - Organic Process Research & Development - Figshare [acs.figshare.com]
- 6. 6-Bromo-2,4-dimethylpyridine-3-boronic acid, 95% 250 mg | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fi]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. fishersci.co.uk [fishersci.co.uk]
- 13. laballey.com [laballey.com]
- 14. benchchem.com [benchchem.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
